Tenofovir alafenamide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29N6O5P |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1/i1D3,2D3 |
InChI Key |
LDEKQSIMHVQZJK-HUNFISDDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Alafenamide-d6
This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir (B777) Alafenamide-d6 (TAF-d6), a deuterated analog of the potent antiviral agent Tenofovir Alafenamide (TAF). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. TAF-d6 is a critical tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the accurate quantification of TAF in biological matrices.
Synthesis of Tenofovir Alafenamide-d6
A described synthetic approach involves the esterification of PMPA with phenol (B47542), followed by chlorination and subsequent reaction with L-alanine isopropyl ester.[1] An alternative practical synthesis of Tenofovir Alafenamide has been developed that avoids starting from PMPA, instead featuring a novel carbon-phosphorus bond construction.[2] Another patented method describes a one-pot reaction of a chlorinated PMPA intermediate with phenol and L-isopropyl alanine (B10760859).[3] For the synthesis of the deuterated analog, a deuterated L-alanine isopropyl ester would be utilized in the final coupling step.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process that begins with the activation of PMPA, followed by the sequential addition of phenol and deuterated L-alanine isopropyl ester.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on established synthetic methods for the non-deuterated compound.
Step 1: Synthesis of PMPA Dichloride
-
To a suspension of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) in an anhydrous aprotic solvent such as acetonitrile (B52724), add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., HPLC or TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude PMPA dichloride, which is typically used in the next step without further purification.
Step 2: One-pot Synthesis of this compound
-
Dissolve the crude PMPA dichloride in an anhydrous solvent like dichloromethane (B109758).
-
Cool the solution to a low temperature (e.g., -30 to -20 °C) and add a solution of phenol and an organic base such as triethylamine in dichloromethane dropwise.
-
After the addition is complete, stir the mixture for a specified time to allow for the formation of the phenyl PMPA monochloride intermediate.
-
In the same reaction vessel, add a solution of L-alanine-d6 isopropyl ester and triethylamine in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with an aqueous solution to remove salts and impurities.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to separate it from any starting materials or byproducts.
Experimental Protocol: A validated UPLC method for Tenofovir Alafenamide and its impurities can be adapted.[4]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is suitable for UPLC systems.[4]
-
Detection: UV detection at a wavelength of 260 nm is appropriate for the purine (B94841) moiety of the molecule.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.[4]
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| UV Detection | 260 nm[4] |
| Run Time | 10 min[2] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for its quantification in biological samples. LC-MS/MS is the method of choice for bioanalytical applications.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Precursor and Product Ions: The precursor ion for TAF-d6 will be 6 mass units higher than that of the non-deuterated TAF. The fragmentation pattern is expected to be similar.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenofovir Alafenamide | 477.2 | 346.1 |
| This compound | 483.2 | 346.1 |
| Tenofovir | 288.1 | 176.1 |
| Tenofovir-d6 | 294.1 | 176.1 |
Data for non-deuterated and other deuterated analogs are from existing literature and are used to predict the values for TAF-d6.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is used to confirm the position of the deuterium (B1214612) labels.
Expected Spectral Features for this compound:
-
¹H NMR: The proton signals corresponding to the L-alanine moiety will be absent or significantly reduced in intensity. The remaining signals for the tenofovir and phenyl portions of the molecule should be consistent with the structure of Tenofovir Alafenamide. A patent for Tenofovir Alafenamide provides the following ¹H NMR data in D2O: δ 1.05-1.15 (m, 12H), 3.75-3.86 (m, 4H), 4.13 (dd, 1H), 4.24 (dd, 1H), 4.79-4.86 (m, 1H), 5.60-5.66 (t, 1H), 7.01-7.28 (m, 7H), 8.07 (dd, 2H).[3]
-
¹³C NMR: The carbon signals of the deuterated L-alanine moiety will exhibit characteristic splitting patterns (e.g., triplets for -CDH2 and septets for -CD3) due to C-D coupling, and their chemical shifts may be slightly upfield compared to the non-deuterated compound.
-
³¹P NMR: A single signal is expected, with a chemical shift similar to that of non-deuterated Tenofovir Alafenamide.
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d6 |
| ¹H | Signals for the alanine methyl and methine protons will be absent. Other signals will be comparable to TAF. |
| ¹³C | Signals for the alanine carbons will show C-D coupling. Other signals will be comparable to TAF. |
| ³¹P | ~21 ppm |
Analytical Workflow
The general workflow for the analysis of Tenofovir Alafenamide in a research or clinical setting using TAF-d6 as an internal standard is outlined below.
Caption: General analytical workflow for the quantification of TAF.
This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is based on established chemical principles, and the characterization methods are standard practices in the pharmaceutical industry. The successful synthesis and thorough characterization of TAF-d6 are paramount for its reliable use as an internal standard in critical bioanalytical assays.
References
Physicochemical Properties of Tenofovir Alafenamide-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Tenofovir Alafenamide-d6 (TAF-d6), a deuterated isotopologue of Tenofovir Alafenamide (TAF). While specific experimental data for the deuterated form is limited, the physicochemical properties are expected to be nearly identical to the non-deuterated parent compound. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and provides visual representations of its metabolic pathway and a general experimental workflow.
Core Physicochemical Data
The following table summarizes the known physicochemical properties of Tenofovir Alafenamide. These values are considered to be representative of this compound.
| Property | Value | Source |
| Chemical Name | propan-2-yl-1,1,1,3,3,3-d6 ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate | [1] |
| Molecular Formula | C₂₁H₂₃D₆N₆O₅P | [2][3][4] |
| Molecular Weight | 482.51 g/mol | [2][3][5] |
| Melting Point | >119°C (decomposes) | [6][7] |
| Solubility | Soluble in Methanol and DMSO.[2][8] Aqueous solubility of the non-deuterated form is 4.86 mg/mL at 20°C.[9] Another source indicates solubility in H₂O at 6.67 mg/mL (with sonication) and in PBS at 40 mg/mL (with sonication).[10] | |
| pKa | 3.96 (for non-deuterated form) | [9] |
| LogP | 1.6 (for non-deuterated form) | [9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard approaches in pharmaceutical sciences.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11]
-
Preparation: An excess amount of this compound is added to a flask containing a buffer solution of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[12]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[12] This can often be 24 hours or more, and preliminary studies may be needed to determine the exact time.[11][13]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated by centrifugation or filtration.[14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[11]
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and straightforward method for determining the ionization constant (pKa) of a substance.[15][16]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system if aqueous solubility is low, to a known concentration (e.g., 1 mM).[15] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[15]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with nitrogen to remove dissolved carbon dioxide.[15]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point, in accordance with the Henderson-Hasselbalch equation.[17] The experiment is typically repeated multiple times for accuracy.[15]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity and can be determined using the shake-flask method.[18][19]
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by mixing and then allowing them to separate.[20]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.
-
Equilibration: The mixture is agitated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[19]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[21]
Visualizations
Metabolic Activation Pathway
Tenofovir Alafenamide is a prodrug that requires intracellular activation to exert its antiviral effect.[22][23] The following diagram illustrates the key steps in its metabolic pathway.
Caption: Intracellular metabolic activation pathway of Tenofovir Alafenamide.
Experimental Workflow for Physicochemical Property Determination
The logical flow for determining the key physicochemical properties of a drug candidate like this compound is depicted below.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. Buy high quality Tenofovir Alafenamide D6 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Tenofovir Alafenamide D6 [molsyns.com]
- 2. Tenofovir Alafenamide - D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. labshake.com [labshake.com]
- 5. This compound (R-Phosphine-d6) | CymitQuimica [cymitquimica.com]
- 6. Tenofovir Alafenamide | 379270-37-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Tenofovir Alafenamide | 379270-37-8 [chemicalbook.com]
- 8. ≥98% (HPLC), HIV and HBV reverse transcriptase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. enamine.net [enamine.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. agilent.com [agilent.com]
- 21. acdlabs.com [acdlabs.com]
- 22. thebodypro.com [thebodypro.com]
- 23. What is the mechanism of Tenofovir? [synapse.patsnap.com]
Isotopic Purity Determination of Tenofovir Alafenamide-d6: A Technical Guide
Introduction
Tenofovir (B777) alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of Tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B.[1][2] Its deuterated analog, Tenofovir alafenamide-d6 (TAF-d6), serves as a critical internal standard (IS) in bioanalytical studies, particularly in pharmacokinetic and tissue distribution profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The isotopic purity of TAF-d6 is paramount, as the presence of unlabeled (d0) or partially labeled (d1-d5) isotopologues can interfere with the accurate quantification of the target analyte, TAF. This guide provides an in-depth overview of the methodologies used to determine the isotopic purity of TAF-d6, focusing on LC-MS/MS as the primary analytical technique.
Core Principles of Isotopic Purity Analysis
The determination of isotopic purity for deuterated compounds like TAF-d6 involves quantifying the relative abundance of each isotopologue (d0 through d6).[5][6] This is crucial for ensuring that the internal standard does not contribute significantly to the analyte's signal, which would lead to inaccurate measurements. High-resolution mass spectrometry (HRMS) is often the method of choice due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of each isotopologue.[5][6][7]
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites in biological matrices.[8][9] For isotopic purity assessment, the mass spectrometer is operated in full scan mode to capture the entire isotopic cluster of the compound.
Experimental Protocol: Isotopic Purity by LC-HRMS
This section outlines a representative protocol for determining the isotopic purity of a TAF-d6 reference standard.
1. Materials and Reagents
-
This compound (TAF-d6) reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes and appropriate volumetric flasks
2. Standard Preparation
-
Prepare a stock solution of TAF-d6 in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
3. Liquid Chromatography Parameters
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.8 µm), is typically used.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient can be employed, starting with a low percentage of Mobile Phase B and ramping up to elute the analyte.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4. Mass Spectrometry Parameters
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[4]
-
Scan Mode: Full Scan MS.
-
Mass Range: m/z 100-600 to encompass the parent ions of TAF and its isotopologues.
-
Data Acquisition: Acquire data in centroid mode.
5. Data Analysis and Calculation
-
Inject the TAF-d6 working solution into the LC-MS system.
-
From the full scan data, extract the ion chromatogram for the [M+H]+ ion of TAF-d6 and its corresponding isotopologues (d0 to d5).
-
Integrate the peak area for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100
Data Presentation
The quantitative results of the isotopic purity analysis are typically summarized in a table, detailing the relative abundance of each isotopologue.
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | < 0.1 |
| d2 | < 0.2 |
| d3 | < 0.5 |
| d4 | 1.5 - 2.5 |
| d5 | 5.0 - 7.0 |
| d6 (Target) | > 90.0 |
| Note: These values are representative and may vary between different synthesis batches. The sum of all isotopologues should equal 100%. |
Visualizations
Metabolic Pathway of Tenofovir Alafenamide
Tenofovir alafenamide is a prodrug that is metabolized intracellularly to the active antiviral agent, Tenofovir diphosphate (B83284).[12] TAF enters hepatocytes and lymphocytes where it is primarily hydrolyzed by Cathepsin A and/or Carboxylesterase 1 to form the intermediate, Tenofovir-alanine.[12][13][14] This is subsequently converted to Tenofovir, which is then phosphorylated by cellular kinases to the active diphosphate form.[12] This active metabolite inhibits the reverse transcriptase enzyme, leading to the termination of viral DNA synthesis.[1]
Metabolic activation of Tenofovir Alafenamide.
Experimental Workflow for Isotopic Purity Determination
The process of determining the isotopic purity of TAF-d6 follows a structured workflow, from sample preparation to final data analysis and reporting.
Workflow for TAF-d6 isotopic purity analysis.
The accurate determination of isotopic purity is a critical quality control step for deuterated internal standards like this compound. The use of high-resolution LC-MS provides a sensitive and specific method to quantify the distribution of isotopologues, ensuring the reliability of bioanalytical data generated using TAF-d6 as an internal standard. The protocols and workflows described herein offer a robust framework for researchers and drug development professionals to implement this essential analysis.
References
- 1. youtube.com [youtube.com]
- 2. abmole.com [abmole.com]
- 3. Pharmacokinetic and tissue distribution profile of long acting tenofovir alafenamide and elvitegravir loaded nanoparticles in humanized mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ijper.org [ijper.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tenofovir Alafenamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Tenofovir (B777) Alafenamide-d6 (TAF-d6), a deuterated internal standard for the quantitation of Tenofovir Alafenamide (TAF). TAF is a critical prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used in the treatment of HIV-1 and chronic hepatitis B infections. Understanding the fragmentation of its deuterated analog is paramount for the development of robust and accurate bioanalytical methods.
Core Concepts in TAF Mass Spectrometry
Tenofovir Alafenamide is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the positive ion mode. The molecule readily forms a protonated precursor ion, [M+H]+, which is then subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The most commonly monitored fragmentation of Tenofovir Alafenamide (unlabeled) corresponds to the transition of the precursor ion at an m/z of 477.2 to a major product ion at m/z 346.1.[1] This fragmentation is central to the development of selective and sensitive quantitative assays.
Proposed Fragmentation Mechanism of Tenofovir Alafenamide
The fragmentation of the protonated Tenofovir Alafenamide molecule is proposed to occur via the cleavage of the phosphonamidate linkage. The driving force for this fragmentation is the charge localization on the nitrogen atom of the alanine (B10760859) isopropyl ester moiety, followed by a rearrangement and subsequent cleavage.
The structure of Tenofovir Alafenamide is:
Upon protonation, the charge is likely localized on the nitrogen of the alanine group. Collision-induced dissociation leads to the neutral loss of the isopropyl L-alaninate portion, resulting in the formation of the product ion at m/z 346.1.
Fragmentation Pattern of Tenofovir Alafenamide-d6
For the purpose of this guide, it is assumed that the six deuterium (B1214612) atoms in this compound are located on the phenyl group attached to the phosphate. This is a common and logical position for deuteration in internal standards as it is chemically stable and does not readily exchange with protons from the solvent or mobile phase.
Given this assumption, the monoisotopic mass of the unlabeled TAF [M+H]+ is approximately 477.22 g/mol . The replacement of six hydrogen atoms with six deuterium atoms on the phenyl ring increases the mass of the molecule by approximately 6.04 Da. Therefore, the expected m/z of the protonated TAF-d6 precursor ion is approximately 483.3.
The key fragmentation pathway involves the loss of the unlabeled isopropyl L-alaninate group. As the deuterium labels are on the phenyl group which is retained in the product ion, the mass of the product ion will also be shifted by 6 Da.
Therefore, the expected fragmentation for TAF-d6 is the transition from a precursor ion of m/z 483.3 to a product ion of m/z 352.1.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) |
| Tenofovir Alafenamide (TAF) | 477.2 | 346.1 | 131.1 |
| This compound (TAF-d6) | 483.3 | 352.1 | 131.2 |
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of Tenofovir Alafenamide, synthesized from various published methods.[1][2][3][4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of internal standard working solution (e.g., TAF-d6 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
-
TAF: 477.2 → 346.1
-
TAF-d6: 483.3 → 352.1
-
-
Collision Energy and other compound-dependent parameters should be optimized for the specific instrument being used.
Visualizations
Fragmentation Pathway of TAF and TAF-d6
Caption: Proposed fragmentation pathway of TAF and TAF-d6.
Experimental Workflow for TAF Analysis
Caption: A typical experimental workflow for the analysis of TAF.
References
- 1. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability of Tenofovir Alafenamide-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Tenofovir (B777) Alafenamide (TAF), with extrapolated relevance to its deuterated analogue, Tenofovir Alafenamide-d6 (TAF-d6). Given the common use of deuterated compounds as internal standards in bioanalytical studies, understanding the stability of the parent molecule is critical. This document summarizes findings from forced degradation studies, outlines key degradation pathways, and provides detailed experimental protocols for stability-indicating analytical methods.
Introduction to Tenofovir Alafenamide
Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir.[1] It is a more targeted form of tenofovir compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), exhibiting high antiviral efficacy at a lower dose, which contributes to an improved renal and bone safety profile.[2][3] TAF's enhanced plasma stability allows for more efficient delivery of the active metabolite, tenofovir diphosphate, to target cells.[3]
While specific stability data for this compound is not extensively available in the public domain, the stability of a deuterated drug is generally considered to be comparable to its non-deuterated counterpart. The primary focus of this guide is therefore on the well-documented chemical stability of Tenofovir Alafenamide.
Forced Degradation Studies and Degradation Profile
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[4][5] TAF has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5]
Summary of Forced Degradation Results
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Key Findings |
| Acidic Hydrolysis | 0.1 N HCl, benchtop for 2 minutes | 8.7% | TAF is highly susceptible to acidic conditions.[4][6] |
| 1 M HCl, 60°C for 2 hours | 13.8% | Significant degradation observed.[1] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C for 1 hour | Not specified, but degradation occurs. | Degradation is observed under basic conditions.[5] |
| 1 M NaOH, 60°C for 2 hours | 10.44% | TAF shows susceptibility to alkaline hydrolysis.[1] | |
| Oxidative Degradation | 30% H₂O₂, benchtop for 3.5 hours | Not specified, but degradation occurs. | TAF is liable to oxidative stress.[4] |
| 3% H₂O₂, room temperature for 4 hours | 12.19% | Significant degradation observed.[1] | |
| Neutral Hydrolysis | Water, 60°C for 4 hours | 13.16% | TAF degrades in neutral aqueous solutions at elevated temperatures.[1] |
| Thermal Degradation | 70°C for 24 hours | Not specified, but degradation occurs. | The drug substance is sensitive to heat.[5] |
| Photolytic Degradation | Photolytic conditions for 24 hours | Not specified, but degradation occurs. | TAF is susceptible to degradation upon exposure to light.[5] |
Degradation Pathways
The degradation of TAF primarily occurs through the hydrolysis of its ester and phosphonamidate bonds. Under acidic conditions, the phosphonamidate linkage is particularly labile. The degradation of TAF can lead to the formation of several impurities, with the parent active drug, tenofovir, and monophenyl-TFV being predominant species resulting from hydrolysis.[7]
The following diagram illustrates the postulated primary degradation pathway of Tenofovir Alafenamide under hydrolytic stress.
Caption: Postulated hydrolytic degradation pathway of Tenofovir Alafenamide.
Experimental Protocols for Stability Testing
The most common analytical technique for assessing the stability of TAF is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][8][9]
Representative RP-HPLC Method for Stability Indicating Assay
This protocol is a composite based on several published methods.[4][8]
1. Chromatographic Conditions:
-
Column: C18 Inertsil ODS (100 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: pH 6.0 Ammonium Acetate buffer and a solvent mixture (30:70) of Acetonitrile and Tetrahydrofuran in the ratio of 990:10[8]
-
Mobile Phase B: A solvent mixture (50:50) of Acetonitrile and Tetrahydrofuran[8]
-
Gradient Elution: A gradient elution mode is employed.
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: 45°C[4]
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 20 µL[5]
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Tenofovir Alafenamide Fumarate reference standard in a suitable diluent (e.g., 100% methanol (B129727) as diluent-1 and 50% aqueous methanol as diluent-2) to obtain a known concentration (e.g., 100 ppm).[4]
3. Sample Preparation for Forced Degradation Studies:
-
Acid Degradation: To a known amount of TAF, add 2.5 mL of 0.1 N HCl and keep at room temperature for a specified time (e.g., 2 minutes). Neutralize the solution and dilute to the final concentration with the diluent.[4]
-
Base Degradation: To a known amount of TAF, add a suitable volume of 0.1 N NaOH and heat in a water bath (e.g., 60°C for 1 hour). Cool, neutralize, and dilute to the final concentration.[5]
-
Oxidative Degradation: To a known amount of TAF, add a suitable volume of 30% H₂O₂ and keep at room temperature for a specified time (e.g., 3.5 hours). Dilute to the final concentration.[4]
-
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 70°C for 24 hours). Dissolve a known amount in the diluent to achieve the final concentration.[5]
-
Photolytic Degradation: Expose the drug substance to photolytic conditions for a specified duration (e.g., 24 hours). Dissolve a known amount in the diluent to achieve the final concentration.[5]
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[4][5]
The following diagram illustrates a general experimental workflow for a forced degradation study.
References
- 1. oaji.net [oaji.net]
- 2. Vemlidy (tenofovir AF) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. dovepress.com [dovepress.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Tenofovir alafenamide-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tenofovir (B777) alafenamide-d6, a deuterated analog of the potent antiviral agent Tenofovir alafenamide (TAF). This document details its chemical properties, analytical methodologies, and biological context, serving as a valuable resource for researchers in drug development and related scientific fields.
Core Data Presentation
Quantitative data for Tenofovir alafenamide-d6 and its non-deuterated counterpart are summarized below for direct comparison.
| Property | This compound | Tenofovir Alafenamide |
| CAS Number | 1948247-77-5 (Note: Ambiguity exists across suppliers) | 379270-37-8 |
| Molecular Weight | ~482.5 g/mol | 476.47 g/mol |
| Molecular Formula | C₂₁H₂₃D₆N₆O₅P | C₂₁H₂₉N₆O₅P |
Signaling Pathway: Intracellular Activation of Tenofovir Alafenamide
Tenofovir alafenamide is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in this metabolic pathway.[1][2][3] TAF enters target cells, such as hepatocytes and peripheral blood mononuclear cells (PBMCs), through passive diffusion and active transport.[3] Within the cell, it is primarily hydrolyzed by Cathepsin A (CatA) in PBMCs and Carboxylesterase 1 (CES1) in hepatocytes to form the intermediate, tenofovir-alanine.[1][3] This is subsequently converted to tenofovir, which is then phosphorylated by cellular kinases to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thereby blocking viral replication.[1]
Experimental Protocols
Synthesis of this compound (Adapted from Non-Deuterated Synthesis)
Step 1: Synthesis of (R)-9-[2-(Phenoxylphosphonomethoxy)propyl]adenine
This intermediate is synthesized from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) and phenol. The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperatures.
Step 2: Chlorination
The phosphonate (B1237965) intermediate is then chlorinated using a reagent like thionyl chloride in a suitable solvent such as toluene (B28343) to yield the phosphonochloridate.[4]
Step 3: Coupling with L-Alanine Isopropyl Ester-d6
The crucial step for introducing the deuterium (B1214612) labels involves the reaction of the phosphonochloridate with L-alanine isopropyl ester-d6. This reaction is typically performed in the presence of a base to neutralize the HCl generated. The deuterated L-alanine isopropyl ester can be synthesized from L-alanine and isopropanol-d6 using standard esterification methods.
Step 4: Purification
The final product, this compound, is then purified using techniques such as column chromatography or crystallization to obtain the desired diastereomer with high purity.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of Tenofovir alafenamide in human plasma, which can be adapted for the deuterated analog. Tenofovir alafenamide-d5 is often used as an internal standard for the non-deuterated TAF, and a similar approach with a different internal standard would be suitable for TAF-d6.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled TAF with a different mass).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for non-deuterated TAF, the transition m/z 477.2 → 346.1 is often used.[5] The specific transition for the d6 variant would need to be determined.
-
3. Method Validation:
The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of this compound in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 5. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Tenofovir Alafenamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization and quality control specifications for Tenofovir (B777) Alafenamide-d6 (TAF-d6), a deuterated isotopologue of Tenofovir Alafenamide. TAF-d6 is a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical methods, and illustrates the analytical workflow.
Certificate of Analysis Data
The following tables summarize the typical quantitative data and specifications for a batch of Tenofovir Alafenamide-d6.
Table 1: Physical and Chemical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid powder | Conforms |
| Molecular Formula | C₂₁H₂₃D₆N₆O₅P | Conforms |
| Molecular Weight | 482.51 g/mol | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Quality and Purity Analysis
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |
| Isotopic Purity | LC-MS/MS | ≥99% Deuterium (B1214612) Incorporation | Conforms |
| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Consistent with structure | Conforms |
| Identity (MS) | Mass Spectrometry | Consistent with molecular weight | Conforms |
| Water Content (Karl Fischer) | KF Titration | ≤1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis detector.
-
Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)[1].
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity
This method confirms the molecular weight and assesses the degree of deuterium incorporation in this compound.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[1].
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the parent ion to a specific product ion for both the deuterated and non-deuterated forms[1].
-
Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated analyte to that of any residual non-deuterated analyte.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Identity
¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The resulting spectrum is compared with the expected chemical shifts and coupling constants for the this compound structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
This guide provides a foundational understanding of the analytical testing and associated methodologies for ensuring the quality and identity of this compound. For further details, it is recommended to consult specific batch documentation and relevant pharmacopeial standards.
References
Navigating the Landscape of Tenofovir Alafenamide-d6 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Tenofovir (B777) alafenamide-d6 (TAF-d6) standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing, understanding, and utilizing these critical reagents for bioanalytical and pharmacokinetic studies. This guide details the specifications of available standards, outlines common experimental protocols for their use, and illustrates the metabolic pathway of Tenofovir alafenamide.
Commercially Available Tenofovir Alafenamide-d6 Standards
The use of stable isotope-labeled internal standards is paramount for achieving accuracy and precision in quantitative bioanalysis using mass spectrometry. This compound serves as an ideal internal standard for the quantification of Tenofovir alafenamide and its metabolites. Several suppliers offer TAF-d6 and related deuterated standards. The following tables summarize the key specifications of these commercially available products.
| Supplier | Product Name | Catalog Number | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight ( g/mol ) |
| Daicel Pharma Standards | Tenofovir Alafenamide – D6 | DCTI-A-000101 | 379270-37-8 | C₂₁H₂₃D₆N₆O₅P | 482.51 |
| BOC Sciences | Tenofovir Alafenamide-[d6] (possibility 1) | BLP-004579 | 1948247-77-5 (Labeled) | C₂₁H₂₃D₆N₆O₅P | 482.5 |
| Cayman Chemical | Tenofovir-d6 | 21071 | 1020719-94-1 (Labeled) | C₉H₈D₆N₅O₄P | 293.3 |
Note: Cayman Chemical's Tenofovir-d6 is a metabolite standard, not the deuterated form of the prodrug Tenofovir Alafenamide.
Table 1: Specifications of Commercially Available this compound and Related Standards. [1][2]
| Supplier | Purity Specification | Isotopic Purity | Storage Conditions |
| Daicel Pharma Standards | Data not publicly available; a sample Certificate of Analysis can be requested. | Not specified. | 2-8 °C |
| BOC Sciences | Information available upon inquiry. | Not specified. | Information available upon inquiry. |
| Cayman Chemical | ≥99% deuterated forms (d₁-d₆) | ≥99% | -20°C |
Table 2: Quality and Storage Specifications for this compound and Related Standards. [1][3]
Experimental Protocols: Bioanalytical Methods Using Deuterated Standards
This compound and other deuterated analogs are frequently employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Tenofovir alafenamide and its primary metabolite, Tenofovir. These methods are crucial for determining drug concentrations in biological matrices such as human plasma.
Example Protocol: Simultaneous Determination of Tenofovir Alafenamide and Tenofovir in Human Plasma by UPLC-MS/MS
This protocol is a composite based on published methodologies and serves as a representative example.[4][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add an internal standard working solution containing Tenofovir alafenamide-d5 and Tenofovir-d6.[4][5]
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Specification |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A time-programmed gradient elution is typically used. |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Table 3: Typical UPLC Parameters. [4][5]
3. Mass Spectrometry Conditions
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tenofovir Alafenamide: m/z 477.2 → 346.1Tenofovir: m/z 288.1 → 176.1 |
| Internal Standards | TAF-d5 and TFV-d6 are commonly used. |
Table 4: Typical Mass Spectrometry Parameters. [4][6]
4. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[4][5]
Below is a workflow diagram illustrating the typical bioanalytical process.
Intracellular Activation Pathway of Tenofovir Alafenamide
Tenofovir alafenamide is a prodrug that is converted to its pharmacologically active form, Tenofovir diphosphate (B83284), within target cells.[7] This intracellular activation is a multi-step process involving several enzymes. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
The following diagram illustrates the key steps in the intracellular activation of Tenofovir alafenamide.
The activation begins with the cellular uptake of TAF. Inside the cell, it is hydrolyzed by enzymes such as Cathepsin A in lymphocytes or Carboxylesterase 1 (CES1) in hepatocytes to form a Tenofovir-alanine conjugate.[8] This intermediate is then converted to Tenofovir. Subsequently, Tenofovir undergoes two phosphorylation steps, catalyzed by adenylate kinase 2 and nucleoside diphosphate kinase, to yield the active metabolite, Tenofovir diphosphate (TFV-DP).[7] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination and inhibition of viral replication.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
Tenofovir alafenamide-d6 metabolic fate and stability
An In-Depth Technical Guide to the Metabolic Fate and Stability of Tenofovir (B777) Alafenamide-d6
Disclaimer: Tenofovir alafenamide-d6 (TAF-d6) is a deuterated isotopologue of Tenofovir Alafenamide (TAF). In clinical and research settings, deuterated compounds like TAF-d6 are most commonly used as internal standards for analytical quantification by liquid chromatography-mass spectrometry (LC-MS/MS) due to their nearly identical chemical properties and chromatographic behavior to the non-deuterated parent drug, but distinct mass.[1][2] Substantial data on the specific metabolic fate and stability of TAF-d6 is not available in published literature. However, the substitution of hydrogen with deuterium (B1214612) atoms is not expected to alter the fundamental metabolic pathways or stability profile. It may introduce minor, quantifiable differences in the rate of metabolism (a phenomenon known as the kinetic isotope effect), but the enzymes, transporters, and degradation pathways involved remain the same. Therefore, this guide focuses on the comprehensive data available for Tenofovir Alafenamide (TAF), which is directly applicable to understanding the behavior of TAF-d6.
Executive Summary
Tenofovir Alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir.[1] Designed to be more stable in plasma than its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF allows for more efficient delivery of tenofovir into target cells, such as hepatocytes and peripheral blood mononuclear cells (PBMCs).[1][3] This targeted delivery mechanism results in approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF, which contributes to an improved renal and bone safety profile.[3][4] The metabolic activation of TAF is a multi-step intracellular process primarily mediated by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[5][6] TAF's disposition is also influenced by drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7] The chemical stability of TAF is a critical factor for its formulation, particularly its susceptibility to pH-dependent hydrolysis.[8][9] This document provides a detailed overview of the metabolic pathways, stability characteristics, relevant quantitative data, and experimental methodologies used to study TAF.
Metabolic Fate of Tenofovir Alafenamide
The biotransformation of TAF into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP), is a highly efficient intracellular process.
Intracellular Activation Pathway
TAF is designed for greater plasma stability, allowing the intact prodrug to enter target cells.[10] Once inside the cell, its activation proceeds as follows:
-
Hydrolysis: The initial and rate-limiting step is the hydrolysis of the phosphonamidate bond. This reaction is predominantly catalyzed by Cathepsin A (CatA) within PBMCs and other lymphoid cells, and by Carboxylesterase 1 (CES1) in hepatocytes.[5][6][11][12][13] This hydrolysis yields an intermediate metabolite, tenofovir-alanine (TFV-Ala).[1][14]
-
Conversion to Tenofovir (TFV): The tenofovir-alanine conjugate is subsequently converted to the parent nucleoside, tenofovir.[1][11]
-
Phosphorylation: In the final stage, intracellular nucleotide kinases phosphorylate tenofovir twice. The first phosphorylation produces tenofovir monophosphate (TFV-MP), and the second yields the active metabolite, tenofovir diphosphate (TFV-DP).[14]
-
Mechanism of Action: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate. Its incorporation into newly forming viral DNA results in chain termination, thus halting viral replication.[11]
Caption: Metabolic activation of TAF to the active TFV-DP.
Role of Drug Transporters
The movement of TAF across cell membranes is mediated by several transporters, which can be sources of drug-drug interactions.
-
Uptake Transporters: In hepatocytes, TAF is a substrate of the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3, which contribute to its uptake from the blood.[1][15]
-
Efflux Transporters: TAF is a substrate of the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP).[7][15] These transporters can limit the intestinal absorption and intracellular accumulation of TAF. Co-administration with drugs that inhibit or induce P-gp and/or BCRP can significantly alter TAF's pharmacokinetics.[7]
-
Renal Transporters: Unlike tenofovir, TAF is not a substrate for the renal organic anion transporters OAT1 or OAT3.[16][17] This is a key differentiator from TDF, as the accumulation of tenofovir in renal proximal tubule cells via these transporters is associated with nephrotoxicity.[17]
Stability of Tenofovir Alafenamide
The chemical stability of TAF is crucial for its efficacy and formulation development, with hydrolysis being the primary degradation pathway.
pH-Dependent Hydrolysis
TAF's stability is highly dependent on pH. Studies have shown that TAF is susceptible to both acid- and base-catalyzed hydrolysis.[18][19]
-
Acidic Conditions: Under acidic conditions, TAF degradation is accelerated.[18][19]
-
Alkaline Conditions: The P-O bond in the phosphonamidate structure is prone to hydrolysis in basic conditions.[18]
-
Stability Window: A pH "stability window" has been identified between approximately pH 4.8 and 5.8, where the rate of TAF degradation is substantially minimized.[8] The point of minimal degradation has been observed at pH 5.3.[8]
This pH-dependent stability is a critical consideration for the development of oral and long-acting implantable formulations.[8][20]
Caption: Key factors that influence the chemical stability of TAF.
Plasma Stability
TAF was specifically designed to have greater stability in human plasma compared to TDF.[1] This allows more of the intact prodrug to reach target cells before being prematurely converted to tenofovir in the bloodstream.[10] However, there are interspecies differences in plasma stability, with TAF being less stable in rodent plasma compared to human, dog, or macaque plasma.[10]
Quantitative Data
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for TAF and its metabolite tenofovir following multiple-dose administration in patients with chronic hepatitis B.
Table 1: Pharmacokinetic Parameters of TAF and Tenofovir
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir (TFV) | Reference |
|---|---|---|---|
| Tmax (h) | 0.33 (fasted), 1.00 (fed) | - | [1] |
| Cmax (ng/mL) | 218.74 (fasted), 173.37 (fed) | 30 | [1][21] |
| AUC0-t (h·ng/mL) | 132.10 (fasted), 211.84 (fed) | 400 | [1][21] |
| Plasma Half-life (h) | 0.51 | 32.37 | [21] |
Data presented as geometric mean values. Administration of TAF with a high-fat meal increases exposure (AUC).[1][21]
Drug-Drug Interactions
TAF's susceptibility to P-gp and BCRP inhibitors and inducers is a key clinical consideration.
Table 2: Effect of Co-administered Drugs on TAF Pharmacokinetics
| Co-administered Drug | Transporter Effect | Change in TAF Exposure (AUC) | Change in TFV Exposure (AUC) | Reference |
|---|---|---|---|---|
| Cobicistat | P-gp/BCRP Inhibitor | ↑ 183% | ↑ 316% | [7] |
| Ritonavir-boosted Atazanavir | P-gp/BCRP Inhibitor | ↑ 49% | ↑ 105% | [7] |
| Ritonavir-boosted Lopinavir | P-gp/BCRP Inhibitor | ↑ 6% | ↑ 121% | [7] |
| Ritonavir-boosted Darunavir | P-gp/BCRP Inhibitor | ↑ 26% | ↑ 125% | [7] |
| Efavirenz | P-gp Inducer | ↓ 15% | ↓ 24% | [7] |
| Rilpivirine | None | No significant change | No significant change | [7] |
| Dolutegravir | None | No significant change | No significant change |[7] |
Enzymatic Hydrolysis
Studies have demonstrated that both CatA and CES1 contribute to TAF hydrolysis, with CatA playing a more significant role in the liver than previously thought.
Table 3: Comparative Hydrolytic Activity for TAF
| Enzyme | Relative Activity (at physiological pH) | Key Location | Significance | Reference |
|---|---|---|---|---|
| Cathepsin A (CatA) | ~1,000-fold higher than CES1 (at pH 5.2 vs 7.2) | Lysosomes (PBMCs, Liver) | Major contributor to intracellular TAF activation in lymphoid cells and liver.[5][6] | [5][6][13] |
| Carboxylesterase 1 (CES1) | Lower than CatA | Cytosol (Hepatocytes) | Contributes to hepatic activation of TAF.[6][13] |[5][6][13] |
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the metabolic fate and stability of TAF.
In Vitro TAF Hydrolysis Assay
Objective: To determine the contribution of different enzymes (e.g., CatA, CES1) to the metabolic conversion of TAF.
Methodology:
-
Preparation of Biological Matrix: Human liver S9 fractions, or recombinant human CatA and CES1 enzymes, are prepared in appropriate buffer systems. The pH of the buffer is critical and should be optimized for each enzyme (e.g., pH 5.2 for CatA, pH 7.2 for CES1).[6]
-
Incubation: TAF is added to the biological matrix at a specified concentration (e.g., 5 µM) and incubated at 37°C.[22]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard (e.g., TAF-d6).[2]
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining TAF and the formed metabolite (e.g., tenofovir-alanine) is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of TAF disappearance or metabolite formation is calculated to determine the enzymatic activity. For inhibitor studies, specific inhibitors (e.g., telaprevir (B1684684) for CatA) can be included in the incubation.[6][13]
Caption: Workflow for an in vitro TAF metabolism experiment.
Cell-Based Transport Assay (Caco-2)
Objective: To investigate the role of efflux transporters like P-glycoprotein (P-gp) on the permeability of TAF.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days to form a polarized monolayer that expresses efflux transporters like P-gp.
-
Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution) is used.
-
Bidirectional Transport:
-
Apical-to-Basolateral (A-B): TAF is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time to measure absorption.
-
Basolateral-to-Apical (B-A): TAF is added to the basolateral chamber. Samples are taken from the apical chamber over time to measure efflux.
-
-
Inhibitor Condition: The experiment is repeated in the presence of a known P-gp inhibitor to confirm transporter involvement.
-
Sample Analysis: The concentration of TAF in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 typically indicates active efflux. A reduction in this ratio in the presence of an inhibitor confirms the role of the specific transporter.[23]
pH-Dependent Stability Assay
Objective: To characterize the stability of TAF across a range of pH values.
Methodology:
-
Buffer Preparation: A series of buffers (e.g., citric acid/phosphate) are prepared to cover a wide pH range (e.g., pH 2 to 10).[8]
-
Incubation: A known concentration of TAF is added to each buffer and incubated at a controlled temperature (e.g., 37°C).[8]
-
Sampling: Aliquots are taken from each pH solution at multiple time points (e.g., over several hours or days).
-
Analysis: The concentration of intact TAF remaining in each sample is quantified by a stability-indicating HPLC method.[20]
-
Data Analysis: The degradation rate constant (k) is determined for each pH value by plotting the natural log of the TAF concentration versus time. A plot of log(k) versus pH reveals the pH-rate profile and identifies the pH of maximum stability.[8]
References
- 1. dovepress.com [dovepress.com]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV | PLOS One [journals.plos.org]
- 4. infezmed.it [infezmed.it]
- 5. researchgate.net [researchgate.net]
- 6. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Tenofovir Alafenamide When Coadministered With Other HIV Antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tenofovir alafenamide (TAF) | Johns Hopkins HIV Guide [hopkinsguides.com]
- 16. Tenofovir Alafenamide is Not a Substrate for Renal Organic Anion Transporters (Oats) and Does Not Exhibit Oat-Dependent Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 17. Tenofovir alafenamide is not a substrate for renal organic anion transporters (OATs) and does not exhibit OAT-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 21. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 22. mdpi.com [mdpi.com]
- 23. Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for the Quantification of Tenofovir Alafenamide in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
Introduction
Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor. TAF exhibits greater plasma stability and more efficient delivery of tenofovir into target cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).[1][2] This results in lower systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity.[1][3] Accurate and reliable quantification of TAF in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of TAF in human plasma, utilizing Tenofovir alafenamide-d6 as an internal standard (IS). The method is validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]
Experimental
Materials and Reagents
Tenofovir alafenamide and this compound were sourced from a reputable supplier. HPLC-grade acetonitrile (B52724) and methanol (B129727) were obtained from a commercial vendor. Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade. Human plasma was procured from a certified biological specialty corporation.[5]
Instrumentation
The analysis was performed on a Waters Acquity UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
Liquid Chromatography Conditions
A Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) was used for chromatographic separation.[6][7] The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B). The total run time was 10 minutes.[6][7]
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ionization mode using multiple reaction monitoring (MRM).[6][7] The specific precursor-to-product ion transitions for TAF and its deuterated internal standard would be optimized, with example transitions for similar compounds being m/z 477.2 → 346.1 for TAF.[7][8]
Sample Preparation
A protein precipitation method was employed for sample preparation due to its simplicity and high-throughput nature.[6][7] To 200 µL of human plasma, the internal standard solution was added, followed by protein precipitation with acetonitrile.[4][6][7] After vortexing and centrifugation, the supernatant was collected for analysis. To minimize the hydrolysis of TAF to TFV, plasma samples can be stabilized with formic acid immediately after collection.[1][3]
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 4.00–400 ng/mL for TAF.[6] The correlation coefficient (r²) was consistently greater than 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results were within the acceptable limits as per regulatory guidelines.
-
Stability: TAF was found to be stable in plasma throughout the sample storage, preparation, and analytical procedures when appropriate stabilization techniques were used.[6]
Protocols
1. Preparation of Stock and Working Solutions
-
Prepare a 1.0 mg/mL stock solution of Tenofovir alafenamide in acetonitrile.[5]
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
From these stock solutions, prepare a series of working standard solutions by serial dilution with a 50:50 mixture of methanol and water to create calibration standards.[5]
-
Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[6]
-
Add a specified volume of the this compound internal standard working solution to each tube.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the samples at 20,000 x g for 5 minutes.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the UPLC-MS/MS system.
3. UPLC-MS/MS Analysis Protocol
-
Set up the UPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Configure the mass spectrometer with the optimized parameters for TAF and this compound.
-
Create a sequence table with the calibration standards, QCs, and unknown samples.
-
Inject the samples and acquire the data.
4. Data Processing and Quantification
-
Integrate the chromatographic peaks for TAF and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of TAF in the QC and unknown samples from the calibration curve.
Data Presentation
Table 1: Linearity of Tenofovir Alafenamide in Human Plasma
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Tenofovir Alafenamide | 4.00 - 400 | > 0.99[6] |
Table 2: Accuracy and Precision of the Method for Tenofovir Alafenamide
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 4.00 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 12.0 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 160 | < 15 | ± 15 | < 15 | ± 15 |
| High | 320 | < 15 | ± 15 | < 15 | ± 15 |
Note: The values in this table represent typical acceptance criteria for bioanalytical method validation.
Table 3: Stability of Tenofovir Alafenamide in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 8 hours | Room Temperature | Within ±15% |
| Freeze-thaw | 3 cycles | -70°C to Room Temperature | Within ±15% |
| Long-term | 30 days | -70°C | Within ±15% |
Note: The values in this table represent typical acceptance criteria for bioanalytical method validation.
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of Tenofovir alafenamide.
Caption: Simplified metabolic activation pathway of Tenofovir alafenamide.
References
- 1. researchgate.net [researchgate.net]
- 2. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 3. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenofovir Alafenamide in Human Plasma using a Deuterated Internal Standard
These application notes provide a detailed protocol for the quantification of Tenofovir (B777) Alafenamide (TAF) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (d5-TAF). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of TAF.
Introduction
Tenofovir alafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, used in the treatment of HIV-1 and chronic hepatitis B infection.[1] Accurate quantification of TAF in human plasma is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. This document outlines a validated LC-MS/MS method for the sensitive and specific determination of TAF in human plasma. The use of a stable isotope-labeled internal standard (d5-TAF) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2]
Experimental Workflow
The overall experimental workflow for the quantification of TAF in human plasma is depicted below. The process begins with the collection of human plasma samples, followed by sample preparation involving protein precipitation. The extracted samples are then subjected to LC-MS/MS analysis for separation and detection of TAF and the internal standard. Finally, data is processed to determine the concentration of TAF in the original plasma samples.
Caption: Experimental workflow for TAF quantification.
Experimental Protocols
Materials and Reagents
-
Tenofovir Alafenamide (TAF) reference standard
-
d5-Tenofovir Alafenamide (d5-TAF) internal standard (IS)[2]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)[3]
Stock and Working Solutions Preparation
-
TAF Stock Solution (1 mg/mL): Accurately weigh and dissolve TAF in acetonitrile to obtain a final concentration of 1 mg/mL.
-
d5-TAF Stock Solution (1 mg/mL): Accurately weigh and dissolve d5-TAF in acetonitrile to obtain a final concentration of 1 mg/mL.[2]
-
TAF Working Solutions: Prepare serial dilutions of the TAF stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
-
d5-TAF Working Solution (IS): Dilute the d5-TAF stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of human plasma into the corresponding tubes.
-
Add 25 µL of the d5-TAF working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Vortex each tube for 10 seconds.
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to each vial.
-
Cap the vials and vortex briefly before placing them in the autosampler.
Note: To minimize the hydrolysis of TAF to its metabolite tenofovir (TFV) in plasma, it is recommended to treat plasma samples with formic acid immediately after collection.[4]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent[5][6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 - 1.0 | |
| 1.0 - 3.0 | |
| 3.0 - 4.0 | |
| 4.0 - 4.1 | |
| 4.1 - 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte |
| TAF | |
| d5-TAF | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 550°C |
Method Validation Data
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1.25 - 500 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision and Accuracy | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL[8] |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the deuterated internal standard. |
| Stability | TAF is stable in human plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C).[7] |
Metabolic Pathway of Tenofovir Alafenamide
TAF is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP). The metabolic activation pathway is crucial for its therapeutic efficacy.
Caption: Metabolic activation of Tenofovir Alafenamide.
TAF is more stable in plasma than other tenofovir prodrugs, allowing for more efficient delivery of tenofovir into target cells.[2] Intracellularly, TAF is primarily hydrolyzed by Cathepsin A to a tenofovir-alanine conjugate, which is then further processed to tenofovir.[9] Tenofovir is subsequently phosphorylated by cellular kinases to the active diphosphate form, which inhibits viral reverse transcriptase.[10]
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of Tenofovir Alafenamide in human plasma. The use of a deuterated internal standard ensures high accuracy and reliability of the results. This protocol is suitable for supporting pharmacokinetic and clinical studies involving Tenofovir Alafenamide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Tenofovir Alafenamide (TAF) using Tenofovir Alafenamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Tenofovir (B777) Alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The use of a stable isotope-labeled internal standard, such as Tenofovir Alafenamide-d6 (TAF-d6), is crucial for accurate quantification of TAF and its major metabolite, tenofovir (TFV), in biological matrices. This document outlines the bioanalytical method development, validation, and application for such studies.
Introduction
Tenofovir Alafenamide (TAF) is a novel prodrug of tenofovir, developed to improve the delivery of the active drug into target cells, such as hepatocytes and peripheral blood mononuclear cells (PBMCs), while reducing systemic exposure to tenofovir compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).[1][2][3] This targeted delivery mechanism aims to enhance antiviral efficacy at a lower dose and minimize off-target side effects, particularly renal and bone toxicity.[1][2]
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of TAF and its metabolite, tenofovir. Accurate and precise quantification of these analytes in biological matrices like plasma is critical for dose selection, evaluation of drug-drug interactions, and assessment of bioequivalence of generic formulations.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is best practice to correct for matrix effects and variations in sample processing and instrument response.[8]
Bioanalytical Method for TAF and Tenofovir Quantification
A robust and validated LC-MS/MS method is fundamental for the accurate determination of TAF and tenofovir concentrations in human plasma. The following sections detail a typical protocol.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
-
Biological Matrix:
-
Drug-free human plasma (K2EDTA as anticoagulant is common)
-
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Experimental Protocols
This method is rapid and straightforward, suitable for high-throughput analysis.[4][6][7][9]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.[4][9]
-
Add a specific volume of the internal standard working solution (containing TAF-d6 and TFV-d6 in an organic solvent like methanol or acetonitrile).
-
Add a protein precipitating agent, typically 3 volumes of cold acetonitrile or methanol, to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase starting condition (e.g., 100 µL of 0.1% formic acid in water:acetonitrile).
-
Vortex to dissolve the analytes.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[8][10]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acidic solution if necessary) onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of TAF and tenofovir.
Table 1: Chromatographic Conditions
| Parameter | Typical Conditions |
| Column | C18 or similar reversed-phase column (e.g., Waters Acquity UPLC HSS T3 1.8 µm, 100 x 2.1 mm; Phenomenex Synergi 4 µm Polar-RP 80A, 50 x 2 mm)[4][9][10] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium Acetate with 0.1% formic acid[6][9][10] |
| Mobile Phase B | Acetonitrile or Methanol[6][9][10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 2-5% B), ramps up to a high percentage (e.g., 95% B), holds for a short period, and then returns to the initial conditions for re-equilibration. |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 5 - 10 minutes[4][9][10] |
Table 2: Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7][9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | |
| TAF | 477.2 -> 346.1 or 477.2 -> 270.2[1][6] |
| TAF-d5/d6 | 482.1 -> 270.1 (for d5)[1] |
| Tenofovir (TFV) | 288.1 -> 176.1[1][6] |
| Tenofovir-d6 | 294.1 -> 182.1[1][11] |
| Ion Source Temperature | 400 - 550 °C |
| Ion Spray Voltage | 4500 - 5500 V |
| Collision Gas | Nitrogen or Argon |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of the analytes and IS.
-
Linearity and Range: The method should be linear over a defined concentration range (e.g., 0.5 - 500 ng/mL for TAF and 0.5 - 50 ng/mL for TFV in plasma).[8][10]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[10]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Pharmacokinetic Data Presentation
The following tables present a summary of pharmacokinetic parameters for TAF and tenofovir from representative studies.
Table 3: Pharmacokinetic Parameters of TAF and Tenofovir in Healthy Volunteers (Fasting Conditions)
| Parameter | TAF | Tenofovir |
| Cmax (ng/mL) | 218.74[1] | ~5-15 |
| Tmax (h) | 0.33[1] | ~1-2 |
| AUC0-t (ng·h/mL) | 132.10[1] | ~100-200 |
| t1/2 (h) | ~0.5[12] | ~30-40 |
Note: These are approximate values and can vary between studies and individuals. Cmax (maximum concentration), Tmax (time to maximum concentration), AUC0-t (area under the concentration-time curve from time 0 to the last measurable time point), t1/2 (half-life).
Table 4: Effect of Food on TAF Pharmacokinetics
| Condition | TAF Cmax (ng/mL) | TAF AUC0-t (ng·h/mL) |
| Fasting | 218.74[1] | 132.10[1] |
| Fed (High-Fat Meal) | 173.37 (↓ 20.7%)[1] | 211.84 (↑ 60.4%)[1][12] |
Administration of TAF with a high-fat meal decreases the peak concentration but increases the overall exposure.[1][12] Therefore, TAF is recommended to be taken with food.[12]
Visualizations
Metabolic Pathway of TAF
Caption: Metabolic activation pathway of Tenofovir Alafenamide (TAF).
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. dovepress.com [dovepress.com]
- 2. Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular TFV-diphosphate and FTC-triphosphate in HIV-1 infected old Japanese patients treated with bictegravir/FTC/TAF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Pharmacokinetic Data of Tenofovir Alafenamide Fumarate and Tenofovir With Dolutegravir or Boosted Protease Inhibitors in African Children: A Substudy of the CHAPAS-4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extranet.who.int [extranet.who.int]
Application Notes and Protocols for Intracellular Tenofovir Alafenamide-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a nucleotide reverse transcriptase inhibitor effective against HIV and hepatitis B virus (HBV).[1][2] TAF exhibits greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells (PBMCs) and other target cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF).[3] This results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), at a lower administered dose, which is associated with improved renal and bone safety profiles.[4][5][6]
Accurate measurement of intracellular TFV-DP is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[7][8] The use of a stable isotope-labeled internal standard, such as Tenofovir alafenamide-d6 (TAF-d6), is essential for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for matrix effects and variations during sample processing and analysis.[9]
These application notes provide a detailed protocol for the quantification of intracellular TFV-DP in PBMCs using TAF-d6 as an internal standard.
Signaling Pathway and Metabolic Activation
Tenofovir alafenamide enters the cell and is metabolized into the active antiviral agent, tenofovir diphosphate. This intracellular conversion is a multi-step process.
Experimental Workflow for Intracellular TFV-DP Quantification
The overall process involves isolating PBMCs, extracting the intracellular contents, and analyzing the concentration of TFV-DP using LC-MS/MS with TAF-d6 as an internal standard.
Quantitative Data Summary
Clinical studies have demonstrated the pharmacokinetic differences between TAF and TDF regimens. After switching from TDF to TAF, plasma tenofovir concentrations decrease significantly, while intracellular tenofovir diphosphate concentrations increase.[4][5]
| Parameter | TDF-Containing Regimen | TAF-Containing Regimen | Fold Change | Reference |
| Plasma TFV (ng/mL) | 99.98 | 10.2 | ~90% Decrease | [4][5] |
| Intracellular TFV-DP (fmol/106 cells) | 346.85 | 834.7 | ~2.41-fold Increase | [4][5] |
Detailed Experimental Protocols
PBMC Isolation and Cell Lysis
Materials:
-
Whole blood collected in CPT tubes or with an anticoagulant (e.g., EDTA).
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
70% Methanol (B129727) (ice-cold)
-
Centrifuge, pipettes, and sterile tubes.
Protocol:
-
Blood Collection: Collect whole blood from subjects.
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[10]
-
Cell Counting: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or automated cell counter.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Add 500 µL of ice-cold 70% methanol to the cell pellet (typically for 5-10 x 106 cells) to lyse the cells and precipitate proteins.[10]
-
Internal Standard Spiking: Add the TAF-d6 internal standard to the methanol lysate. The exact concentration will depend on the expected analyte concentration and instrument sensitivity.
-
Incubation: Vortex the mixture vigorously and incubate at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular components including TFV-DP, to a new tube for further processing.
Sample Preparation for LC-MS/MS
Materials:
-
Cell lysate supernatant
-
Solid Phase Extraction (SPE) cartridges (optional, for sample clean-up)
-
Acetonitrile
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Deionized water
Protocol:
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.[10]
-
(Optional) Solid Phase Extraction: For cleaner samples, an SPE step can be incorporated. This often involves weak anion exchange cartridges to isolate the phosphorylated analytes.[7][10]
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A sensitive liquid chromatography system coupled with a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A reverse-phase C18 column or a column suitable for polar compounds (e.g., HSS T3).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
Note: Some protocols may involve an enzymatic dephosphorylation step to convert TFV-DP to TFV before analysis for enhanced sensitivity and simpler chromatography. In such cases, the quantification of TFV reflects the original intracellular TFV-DP concentration.[7][14]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte (TFV-DP or TFV) and the internal standard (TAF-d6).
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of TFV-DP and a fixed concentration of TAF-d6. Process these standards in the same manner as the study samples. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.[11]
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of TFV-DP in the unknown samples.
-
Normalization: Normalize the calculated concentration to the number of cells used in the initial lysis step. The final concentration is typically expressed as femtomoles per million cells (fmol/106 cells).
Conclusion
The methodology outlined provides a robust framework for the accurate quantification of intracellular tenofovir diphosphate using this compound as an internal standard. This approach is critical for advancing our understanding of the pharmacokinetics of TAF and for optimizing its clinical use in the treatment of HIV and HBV. The use of a stable isotope-labeled internal standard is paramount to ensure the reliability and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. dovepress.com [dovepress.com]
- 4. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Long-Term Treatment With Tenofovir Alafenamide for Chronic Hepatitis B Results in High Rates of Viral Suppression and Favorable Renal and Bone Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tenofovir Alafenamide in Dried Blood Spots Using d6-TAF as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Tenofovir (B777) Alafenamide (TAF) in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, d6-Tenofovir Alafenamide (d6-TAF), ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in patients receiving TAF-based therapies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.
Introduction
Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir. It is a cornerstone of antiretroviral therapy for HIV-1 infection and is also used in the treatment of chronic hepatitis B. Monitoring TAF concentrations in patients is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential side effects. Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection, transportation, and storage, which is particularly advantageous in resource-limited settings and for pediatric populations. This document provides a comprehensive protocol for the extraction and quantification of TAF from DBS samples.
Experimental Workflow
The overall experimental workflow for the analysis of TAF in DBS samples is depicted in the following diagram.
Caption: Experimental workflow for TAF analysis in DBS.
Materials and Reagents
-
Tenofovir Alafenamide (TAF) reference standard
-
d6-Tenofovir Alafenamide (d6-TAF) internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
Human whole blood (for calibration standards and quality controls)
-
Micropipettes
-
96-well plates
-
Plate shaker/vortexer
-
Centrifuge
-
LC-MS/MS system
Protocols
Preparation of Calibration Standards and Quality Controls
-
Prepare stock solutions of TAF and d6-TAF in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of TAF by serially diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.
-
Spike human whole blood with the TAF working solutions to create calibration standards. Typical concentration ranges for TAF analysis are between 4.00 and 400 ng/mL.[3][4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working internal standard solution of d6-TAF in methanol.
Dried Blood Spot Sample Preparation
-
Using a calibrated micropipette, spot 25 µL of each calibration standard, QC sample, and subject whole blood sample onto a DBS card.[5]
-
Allow the spots to dry horizontally at room temperature for at least 2-3 hours.[1][5]
-
Once completely dry, store the DBS cards in resealable plastic bags with a desiccant pack at -20°C or -80°C until analysis.[2][5]
Sample Extraction
-
Using a 3 mm manual or automated puncher, punch a single disc from the center of each dried blood spot and place it into a well of a 96-well plate.[5] To prevent carry-over, punch a blank card between each sample.[5]
-
To each well, add 200 µL of the extraction solution (methanol containing the d6-TAF internal standard).
-
Seal the plate and vortex for 10 minutes to facilitate extraction.[5]
-
Centrifuge the plate for 5 minutes at 4000 rpm to pellet any solid debris.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions for the LC-MS/MS analysis of TAF. Method optimization may be required for specific instrumentation.
Liquid Chromatography
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 3% B, linear gradient to 80% B over 2.5 minutes, hold for 1.5 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 5-10 minutes[3][4][6] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition TAF | m/z 477.2 → 346.1[7] |
| MRM Transition d6-TAF | m/z 483.2 → 352.1 (example, exact mass may vary) |
| Source Temperature | 145°C |
| Desolvation Temperature | 400°C |
Data Analysis and Method Performance
A calibration curve is constructed by plotting the peak area ratio of TAF to d6-TAF against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for the curve fit.[6] The concentration of TAF in the QC and unknown samples is then calculated from this curve.
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for TAF analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 4.0 ng/mL[3][6] |
| Upper Limit of Quantification (ULOQ) | 400 - 500 ng/mL[3][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method for the analysis of Tenofovir Alafenamide in dried blood spots is sensitive, specific, and reliable. The use of d6-TAF as an internal standard ensures accurate quantification. The simplified sample collection and processing associated with DBS make this method highly suitable for a wide range of clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tenofovir Alafenamide (TAF) in Human Cerebrospinal Fluid by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenofovir (B777) Alafenamide (TAF) in human cerebrospinal fluid (CSF). The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (TAF-d6) for accurate quantification. Chromatographic separation is achieved using a reverse-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of TAF in the central nervous system.
Introduction
Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus infections.[1] TAF is designed to be more stable in plasma and efficiently deliver the active metabolite, tenofovir diphosphate, to target cells, resulting in lower systemic exposure to tenofovir and an improved safety profile compared to tenofovir disoproxil fumarate (B1241708) (TDF).[1] Given that the central nervous system (CNS) can be a sanctuary site for HIV, it is crucial to understand the penetration and concentration of antiretroviral drugs like TAF in the cerebrospinal fluid. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of TAF in human CSF.[2]
Experimental
Materials and Reagents
-
Tenofovir Alafenamide (TAF) reference standard
-
Tenofovir Alafenamide-d6 (TAF-d6) internal standard
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Artificial CSF
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Waters Acquity UPLC system or equivalent
-
Waters Acquity TQD triple quadrupole mass spectrometer or equivalent
-
Phenomenex Synergi 4µm Polar-RP 50 x 2 mm column[1]
Standard and QC Sample Preparation
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of TAF into artificial CSF. The concentration range for the calibration curve was 0.1 to 50 ng/mL.[2] QC samples were prepared at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
To 200 µL of CSF sample (or standard/QC), add 20 µL of TAF-d6 internal standard working solution.
-
Vortex briefly to mix.
-
Proceed with solid-phase extraction (SPE). The analytes can be extracted using a suitable SPE cartridge.
-
Wash the SPE cartridge with 200 µL of water.[1]
-
Elute the analytes with 100 µL of 2% ammonium hydroxide in methanol.[1]
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of water.[1]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
A gradient elution program was used for the separation of TAF and TAF-d6.
| Time (min) | Flow Rate (µL/min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 - 1.0 | 400 | 97 | 3 |
| 1.0 - 2.5 | 400 | Linear gradient to 20 | Linear gradient to 80 |
| 2.5 - 4.0 | 400 | Linear gradient to 5 | Linear gradient to 95 |
| 4.01 - 5.0 | 400 | 97 | 3 |
Table 1: LC Gradient Program. Adapted from Ocque et al., 2018.[2]
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| TAF | 477.3 | 176.0 | 0.1 | 45 | 25/48 |
| TAF-d6 | 483.3 | 176.1 | 0.1 | 45 | 25/48 |
Table 2: MS/MS Parameters. TAF parameters adapted from Ocque et al., 2018. TAF-d6 parameters are proposed based on the fragmentation of TAF and should be optimized.[1]
Results
The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for TAF in CSF, with a correlation coefficient (r²) of >0.99.[2] The intra- and inter-day accuracy and precision were less than 12% for low, medium, and high QC samples.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| LLOQ | 0.1 ng/mL |
| Accuracy | < 12% |
| Precision | < 12% |
Table 3: Method Validation Summary for TAF in CSF. Data based on Ocque et al., 2018.[2]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of TAF in CSF.
Caption: Intracellular metabolic activation of Tenofovir Alafenamide (TAF).
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tenofovir Alafenamide in human cerebrospinal fluid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for clinical research and pharmacokinetic studies aimed at understanding the CNS disposition of TAF.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Tenofovir Alafenamide-d6 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of pharmacokinetics (PK) in pediatric populations presents unique challenges, including ethical considerations regarding blood volume collection and the need for highly sensitive analytical methods. Tenofovir (B777) alafenamide (TAF) is a prodrug of tenofovir, a cornerstone of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. Understanding its disposition in children is crucial for optimizing dosing and ensuring safety and efficacy. The use of stable isotope-labeled drugs, such as Tenofovir alafenamide-d6 (TAF-d6), offers a powerful and safe methodology for detailed pharmacokinetic assessments in this vulnerable population.[1][2][3][4]
Stable isotope tracers are non-radioactive and pose no radiation risk, making them ideal for use in children.[3][4] By administering a microdose of the labeled drug (TAF-d6) concurrently with the therapeutic, unlabeled dose (TAF), researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision, without perturbing the steady-state pharmacokinetics of the therapeutic regimen.[5][6][7] This approach allows for the determination of key PK parameters, such as bioavailability and clearance, with minimal risk to the study participants.
These application notes provide a comprehensive overview and detailed protocols for the use of TAF-d6 in pediatric pharmacokinetic studies.
Signaling Pathways and Metabolism of Tenofovir Alafenamide
Tenofovir alafenamide is a phosphonamidate prodrug designed to deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), more efficiently to target cells than its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). After oral administration, TAF is absorbed and largely metabolized intracellularly. The metabolic pathway of TAF is crucial for understanding its pharmacokinetic profile.
References
- 1. rroij.com [rroij.com]
- 2. Stable isotopes labeling of drugs in pediatric clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pediatric microdose and microtracer studies using 14C in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eapaediatrics.eu [eapaediatrics.eu]
Application Note: High-Resolution Mass Spectrometry Analysis of Tenofovir Alafenamide-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Tenofovir (B777) Alafenamide (TAF) and its major metabolite, Tenofovir (TFV), in human plasma using high-resolution mass spectrometry. The use of a deuterated internal standard, Tenofovir Alafenamide-d6 (TAF-d6), ensures high accuracy and precision.
Introduction
Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of Tenofovir. It is a key component in antiretroviral therapy for HIV-1 infection and in the treatment of chronic hepatitis B. TAF is designed for more efficient delivery of Tenofovir into target cells, resulting in lower plasma concentrations of Tenofovir and a better safety profile compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).[1][2] Accurate and robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TAF and TFV in human plasma.
Metabolic Pathway of Tenofovir Alafenamide
TAF is a prodrug that is metabolized intracellularly to the active antiviral agent, Tenofovir diphosphate (B83284) (TFV-DP). After oral administration, TAF is absorbed and enters hepatocytes and lymphocytes.[3][4] Within these cells, it is primarily hydrolyzed by cathepsin A and carboxylesterase 1 to form Tenofovir (TFV).[3][5] TFV is then phosphorylated by cellular kinases to the active metabolite, TFV-DP, which acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of DNA chain elongation.[1][3]
Metabolic activation of Tenofovir Alafenamide.
Experimental Protocols
This section details the materials and methods for the sample preparation, liquid chromatography, and mass spectrometry analysis.
Materials and Reagents
-
Tenofovir Alafenamide (TAF) reference standard
-
Tenofovir (TFV) reference standard
-
Tenofovir Alafenamide-d5 (TAF-d5) as internal standard (or TAF-d6)
-
Tenofovir-d6 (TFV-d6) as internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting TAF and TFV from plasma samples.[6][7]
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add the internal standard solution (TAF-d5 and TFV-d6 in methanol).[6]
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is crucial for resolving the analytes from endogenous plasma components.
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)[6][7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
High-Resolution Mass Spectrometry
A tandem mass spectrometer is used for the detection and quantification of the analytes.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenofovir Alafenamide (TAF) | 477.2 | 346.1 |
| Tenofovir (TFV) | 288.1 | 176.1 |
| TAF-d5 (IS) | 482.2 | 351.1 |
| TFV-d6 (IS) | 294.1 | 182.1 |
Method Validation and Quantitative Data
The analytical method was validated according to regulatory guidelines. The following tables summarize the key quantitative data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tenofovir Alafenamide (TAF) | 4.00 - 400 | > 0.99 |
| Tenofovir (TFV) | 0.400 - 40.0 | > 0.99 |
Data adapted from a similar LC-MS/MS method.[6]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| TAF | Low | 8.00 | < 15% | < 15% | ± 15% |
| Medium | 80.0 | < 15% | < 15% | ± 15% | |
| High | 320 | < 15% | < 15% | ± 15% | |
| TFV | Low | 0.800 | < 15% | < 15% | ± 15% |
| Medium | 8.00 | < 15% | < 15% | ± 15% | |
| High | 32.0 | < 15% | < 15% | ± 15% |
Acceptance criteria based on regulatory guidelines. Actual values may vary.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Analytical workflow for TAF and TFV quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Tenofovir Alafenamide and Tenofovir in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The detailed protocol and validated performance characteristics demonstrate its robustness for bioanalytical studies.
References
- 1. youtube.com [youtube.com]
- 2. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tenofovir Alafenamide-d6 LC-MS/MS Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Tenofovir (B777) Alafenamide (TAF) and its major metabolite, Tenofovir (TFV), using the deuterated internal standard Tenofovir Alafenamide-d6.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioanalysis of Tenofovir Alafenamide.
Q1: What are the most critical pre-analytical challenges for TAF/TFV assays?
A1: The primary challenge is the stability of the prodrug, Tenofovir Alafenamide (TAF), which is susceptible to enzymatic and chemical hydrolysis to its active form, Tenofovir (TFV), in biological matrices like plasma.[1][2] This can lead to an overestimation of TFV concentrations and an underestimation of TAF. It is crucial to inhibit this conversion immediately upon sample collection.
-
Troubleshooting Tip: To minimize hydrolysis, plasma samples should be acidified immediately after collection. A common and effective method is to treat the plasma with formic acid.[3][4][5] For example, adding 40 µL of 20% formic acid to 500 µL of plasma has been shown to stabilize TAF.[4][5]
Q2: I'm observing significant ion suppression or enhancement in my assay. What are the common causes and solutions?
A2: This phenomenon, known as a matrix effect, is a major concern in LC-MS/MS bioanalysis and can compromise accuracy and sensitivity.[6] It occurs when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte.[6]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Simple protein precipitation is often associated with significant matrix effects.[6] Switching to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) can provide a cleaner sample extract.[1][7][8] Mixed-mode cation exchange SPE has proven effective for both the polar TFV and the less polar TAF.[8]
-
Optimize Chromatography: Ensure chromatographic separation of TAF and TFV from the matrix components that cause ion suppression. Modifying the gradient elution program or evaluating different column chemistries can resolve co-elution issues.
-
Assess Matrix Factor: To quantify the extent of the issue, perform a post-extraction spike analysis. This compares the analyte's response in a spiked, extracted blank matrix to its response in a neat solution. A matrix factor value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6]
-
Q3: My peak shapes for Tenofovir (TFV) are poor (e.g., broad, tailing, or fronting). How can I improve them?
A3: Poor peak shape for TFV is often related to its high polarity, which results in poor retention and interaction with traditional reversed-phase C18 columns.[1]
-
Troubleshooting Solutions:
-
Column Selection: Consider using a column designed for better retention of polar compounds. Options include polar-embedded or polar-endcapped reversed-phase columns (e.g., Polar-RP) or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[1][8][9]
-
Mobile Phase Optimization: Ensure the initial mobile phase conditions have a high aqueous content to promote retention in a reversed-phase system. The addition of an acidic modifier, such as 0.1% formic acid, to the mobile phases is standard practice and helps to achieve better peak shapes.[1][7][8][9]
-
Check for Contamination: Column contamination can also lead to peak tailing. If the issue persists, flushing the column or reversing it to run a standard may help diagnose the problem.[10]
-
Q4: I am experiencing low sensitivity and cannot reach the desired Lower Limit of Quantification (LLOQ). What should I do?
A4: Low sensitivity can stem from several factors including inefficient sample extraction, suboptimal chromatographic conditions, or incorrect mass spectrometer settings.
-
Troubleshooting Workflow:
-
Sample Preparation: As mentioned for matrix effects, transitioning from protein precipitation to SPE can significantly reduce background noise and enhance sensitivity by concentrating the analyte.[1]
-
Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters. This includes adjusting the capillary voltage, source temperature, and gas flows (nebulizing and drying gases) to maximize the signal for TAF and TFV.
-
Chromatography: Ensure the peak shape is sharp and narrow. Broad peaks lead to a lower signal-to-noise ratio. Re-evaluate the column and mobile phase conditions as described in Q3.
-
Below is a troubleshooting workflow to address common LC-MS/MS issues.
Troubleshooting workflow for TAF LC-MS/MS assays.
Data Presentation: LC-MS/MS Parameters
The following tables summarize typical starting parameters for a Tenofovir Alafenamide LC-MS/MS assay, compiled from various validated methods. Optimization will be required for specific instrumentation and matrices.
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Tenofovir Alafenamide (TAF) | 477.3 | 176.0 | ESI Positive | [8] |
| Tenofovir Alafenamide (TAF) | 477.2 | 346.1 | ESI Positive | [11] |
| Tenofovir Alafenamide (TAF) | 477.1 | 270.1 | ESI Positive | [7] |
| Tenofovir Alafenamide-d5 (TAF-d5) | 482.3 | 176.1 | ESI Positive | [8] |
| Tenofovir (TFV) | 288.1 | 176.1 | ESI Positive | [11] |
| Tenofovir-d6 (TFV-d6) | - | - | ESI Positive | [12] |
| Tenofovir-13C5 (TFV-13C5) | - | - | ESI Positive |[8] |
Note: Specific m/z values for deuterated standards may vary slightly based on the exact labeling pattern. TAF-d5 is a commonly cited internal standard for TAF.[8]
Table 2: Example Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Phenomenex Synergi 4µm Polar-RP (50 x 2 mm)[8][9] | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[11][12] | Kinetex 5µ Biphenyl C18 (100 x 4.6mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] | 0.1% Formic Acid in Water[12] | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8][9] | 0.1% Formic Acid in Acetonitrile[12] | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 400 µL/min[8] | - | 1.0 mL/min[7] |
| Gradient | Gradient Elution[8] | Gradient Elution[12] | Gradient Elution[7] |
| Run Time | 5 minutes[8][9] | 10 minutes[11][12] | 3.5 minutes[7] |
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods shown to be effective for extracting both TAF and TFV from human plasma.[8]
-
Sample Pre-treatment: To a 200 µL plasma sample in a microcentrifuge tube, add the internal standard working solution (containing this compound and a suitable internal standard for Tenofovir, such as TFV-d6 or 13C5-TFV).
-
Acidification: Add 200 µL of 4% phosphoric acid in water, vortex to mix, and centrifuge at 20,000 x g for 5 minutes.[8] This step is crucial for protein precipitation and adjusting the pH for SPE loading.
-
SPE Plate Conditioning: Precondition a mixed-mode cation exchange (MCX) 96-well SPE plate by adding 200 µL of methanol (B129727), followed by 200 µL of water to each well.[8] Do not allow the wells to dry out.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.
-
Washing: Wash the wells to remove interferences. A typical wash solution is water.[8]
-
Elution: Elute the analytes of interest. The specific elution solvent will depend on the SPE sorbent but is often a mixture of an organic solvent like methanol or acetonitrile (B52724) with a modifier to disrupt the retention mechanism.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.[8] Reconstitute the residue in 100 µL of a solution that mimics the initial mobile phase conditions (e.g., water or a high-aqueous mobile phase A).[8]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: General LC-MS/MS System Setup
This protocol outlines the general workflow for setting up an LC-MS/MS analysis for TAF.
General workflow for a TAF/TFV bioanalytical run.
References
- 1. benchchem.com [benchchem.com]
- 2. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Tenofovir Alafenamide with d6-Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Tenofovir (B777) Alafenamide (TAF) using a deuterated internal standard (d6-IS) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tenofovir Alafenamide (TAF)?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as TAF, due to co-eluting compounds from the sample matrix (e.g., plasma, cerebrospinal fluid).[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For TAF, these effects can result in an under- or overestimation of its true concentration, which is critical in pharmacokinetic and toxicokinetic studies.[2] The primary sources of matrix effects are endogenous compounds from the biological sample, including phospholipids (B1166683), salts, and proteins.[2][3]
Q2: How does a deuterated internal standard (d6-TAF) help mitigate matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS bioanalysis.[1][4] Because they are chemically almost identical to the analyte (TAF), they are expected to co-elute and experience similar degrees of ion suppression or enhancement.[5] By calculating the ratio of the TAF signal to the d6-TAF signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can a d6-IS completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between TAF and d6-TAF.[1] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][6] Therefore, it is crucial to assess the matrix effect during method validation.
Q4: How can I assess the presence and magnitude of matrix effects in my TAF assay?
A4: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak response of TAF and d6-TAF spiked into an extracted blank matrix with the response of the analytes in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in the presence of Matrix) / (Peak Response in the absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of TAF with a d6-IS.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of TAF/d6-TAF area ratio | Variable Matrix Effects: Significant variations in the matrix composition between samples can lead to differential ion suppression, where the d-IS does not adequately track the analyte's response.[8] | Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] Optimize Chromatography: Adjust the gradient, change the column, or modify the mobile phase to better separate TAF and d6-TAF from co-eluting matrix components.[9] |
| Low signal intensity for both TAF and d6-TAF | Significant Ion Suppression: This indicates that co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.[8] This is common with simple sample preparation methods like protein precipitation.[2] | Enhance Sample Preparation: Implement SPE, which is effective at removing phospholipids and other sources of matrix effects.[7] Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification.[10] |
| TAF and d6-TAF do not co-elute perfectly | Isotope Effect: The deuterium (B1214612) isotope effect can sometimes lead to slight differences in retention time between the analyte and the deuterated internal standard on a reversed-phase column. | Chromatographic Optimization: Modify the LC method (e.g., gradient, flow rate, column temperature) to minimize the separation between TAF and d6-TAF. Evaluate Impact: If a small separation exists, verify through matrix effect experiments that it does not lead to differential ion suppression and impact quantification. |
| Unexpectedly high or low TAF concentrations | Differential Matrix Effects: As described above, if TAF and d6-TAF elute into regions of varying ion suppression, the ratio will not be consistent, leading to inaccurate quantification.[1][6] Non-linear calibration curve: Can be caused by matrix effects, especially at higher concentrations.[11] | Thorough Method Validation: Perform matrix effect experiments using at least six different lots of blank matrix to ensure the d-IS is compensating accurately across various samples.[9] Optimize Sample Preparation and Chromatography: Refer to the solutions for poor reproducibility and low signal intensity. |
Quantitative Data Summary
The following table summarizes matrix effect data for TAF and its metabolite Tenofovir (TFV) from a published study using a validated LC-MS/MS method in human plasma and cerebrospinal fluid (CSF).[4] A stable isotope-labeled internal standard (SLIS) was used for both analytes.
| Analyte | Matrix | Matrix Effect (%) | Interpretation |
| TAF | Plasma | 118 – 140% | Minor Ion Enhancement |
| TFV | Plasma | 58.9 – 64.5% | Ion Suppression |
| TAF | CSF | 118 – 140% | Minor Ion Enhancement |
| TFV | CSF | 58.9 – 64.5% | Ion Suppression |
Data from Anderson et al., 2018.[4]
This data highlights that even with a SLIS, both ion enhancement and suppression can occur and may differ between analytes in the same matrix.[4] The use of a SLIS for each analyte is critical to account for these observed effects.[4]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Plasma and CSF
This protocol is adapted from a validated method for TAF and TFV quantification in human plasma and CSF.[4]
-
Sample Pre-treatment: To 200 µL of blank matrix (plasma or CSF) in a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 20 µL of working solutions of TAF and TFV standards.
-
Internal Standard Addition: Add the internal standard working solution (d5-TAF and 13C5-TFV in methanol (B129727):water).
-
Acidification: Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 × g for 5 minutes.
-
SPE Plate Conditioning: Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the supernatant from the acidified sample onto the SPE plate.
-
Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical parameters for the quantification of TAF.
-
LC Column: Phenomenex Synergi 4µ Polar-RP 50 × 2 mm column.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 400 µL/min.[4]
-
Gradient: A linear gradient is typically used, for example, starting at 3% B, increasing to 80% B, then to 95% B, followed by re-equilibration.[4]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4][12]
-
Detection: Multiple Reaction Monitoring (MRM).[12]
-
TAF Transition: m/z 477.3 → 270.04[13]
-
d6-TAF Transition: m/z 482.3 → [Fragment ion to be determined based on the specific d6-TAF standard]
-
TFV Transition: m/z 288.1 → 176.1
-
Visualizations
Caption: Troubleshooting workflow for poor TAF/d6-TAF ratio reproducibility.
Caption: Sample preparation and analysis workflow for TAF quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
Technical Support Center: Optimizing Chromatographic Separation of Tenofovir Alafenamide and its d6 Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Tenofovir (B777) Alafenamide (TAF) and its deuterated d6 analog (TAF-d6).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when developing a chromatographic method for Tenofovir Alafenamide and its d6 internal standard?
The main challenges in the LC-MS/MS analysis of Tenofovir Alafenamide and its deuterated analog include:
-
Analyte Stability: TAF is a prodrug and can be susceptible to degradation in biological matrices.[1] Ensuring sample stability throughout the collection, processing, and analysis workflow is critical to prevent inaccurate quantification. Acidification of plasma samples has been shown to improve the stability of TAF.[2][3]
-
Chromatographic Resolution: While the deuterated internal standard is designed to co-elute with the analyte, achieving good peak shape and resolution from matrix components is essential for accurate integration.
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, impacting the accuracy and sensitivity of the assay.[1] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize these effects.[1][4]
-
Diastereomers and Impurities: TAF has chiral centers, and separation from its diastereomers or related impurities may be necessary depending on the analytical goal.[5][6][7]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for TAF and TAF-d6
Possible Causes and Solutions:
-
Secondary Interactions with Column Hardware: Tenofovir and its analogs can interact with metal surfaces in the HPLC/UPLC system, leading to peak tailing.
-
Recommendation: Utilize columns with technologies designed to reduce metal interactions, such as those with hybrid organic/inorganic surfaces or specially treated stainless steel.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Recommendation: Experiment with adjusting the mobile phase pH. The use of acidic modifiers like formic acid (typically 0.1%) or buffers such as ammonium (B1175870) acetate (B1210297) is common.[4][8][9]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Recommendation: Reduce the injection volume or dilute the sample.
-
Issue 2: Co-elution of TAF/TAF-d6 with Matrix Interferences
Possible Causes and Solutions:
-
Insufficient Chromatographic Resolution: The analytical column may not be providing adequate separation from endogenous matrix components.
-
Recommendation 1: Optimize the gradient elution profile. A shallower gradient can often improve the resolution between closely eluting peaks.[4]
-
Recommendation 2: Evaluate different stationary phases. While C18 columns are widely used[10][11], polar-embedded or polar-endcapped columns can offer different selectivity and better retention for moderately polar compounds like TAF.[1][4] A C6-Phenyl column has also been reported for the analysis of TAF and its metabolite.[12]
-
-
Inadequate Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering components.[2][3][13]
Issue 3: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Causes and Solutions:
-
Ion Suppression from Matrix Components: Co-eluting matrix components can suppress the ionization of TAF and TAF-d6 in the mass spectrometer.
-
Recommendation 1: Improve sample preparation to remove interfering matrix components, for example, by switching from protein precipitation to SPE.[1][4]
-
Recommendation 2: Optimize chromatographic conditions to separate the analytes from the suppression zones. This can involve adjusting the gradient or trying a different column chemistry.
-
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer may not be optimized for TAF and TAF-d6.
Experimental Protocols & Data
Table 1: Example HPLC/UPLC-MS/MS Method Parameters for TAF Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| System | UPLC-MS/MS | UHPLC-MS/MS | HPLC-PDA |
| Column | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[4] | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[2][3] | Inertsil ODS (100 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[4] | 10 mM Ammonium acetate with 0.01% ammonia (B1221849) in water | Ammonium acetate buffer (pH 6.0): (70% THF + 30% ACN) (990:10)[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] | Methanol | Ammonium acetate buffer (pH 6.0): (70% THF + 30% ACN) (500:500)[8] |
| Flow Rate | 400 µL/min[4] | Not Specified | 1.5 mL/min[8] |
| Gradient | 3% B for 1 min, to 80% B from 1-2.5 min, to 95% B from 2.5-4 min[4] | Gradient | Gradient |
| Column Temp. | 40°C[4] | Not Specified | 45°C[8] |
| Injection Vol. | Not Specified | Not Specified | Not Specified |
| Detector | Triple Quadrupole MS[4] | Tandem MS[2][3] | PDA at 260 nm[8] |
| Ionization | ESI Positive[4] | ESI Positive[2] | N/A |
Detailed Methodologies
Sample Preparation: Solid-Phase Extraction (SPE) Protocol (Adapted from[4])
-
To 200 µL of plasma, add the TAF-d6 internal standard.
-
Acidify the sample with 200 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge the sample.
-
Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the supernatant from the centrifuged sample onto the SPE plate.
-
Wash the plate with an appropriate wash solution to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation Protocol (Adapted from[2][3])
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (TAF-d6).
-
Add a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Visualizations
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 6. CN107179355B - Method for separating and detecting tenofovir alafenamide and related substances thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ijper.org [ijper.org]
- 10. Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. mlcpharmacy.edu.in [mlcpharmacy.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tenofovir alafenamide-d6 in biological samples during storage
This technical support center provides guidance on the stability of Tenofovir (B777) alafenamide-d6 (TAF-d6) in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Tenofovir alafenamide-d6 in human plasma?
A1: While specific stability data for this compound (TAF-d6) is not extensively published, its stability is expected to be comparable to that of Tenofovir alafenamide (TAF). TAF is known to be unstable in human plasma due to enzymatic hydrolysis. To mitigate this instability, it is crucial to acidify the plasma samples immediately after collection.[1][2] In acidified plasma, TAF has been found to be stable during sample storage, preparation, and analytical procedures.[1]
Q2: What are the primary degradation products of Tenofovir alafenamide?
A2: The primary degradation pathway for Tenofovir alafenamide (TAF) is hydrolysis, which leads to the formation of its active metabolite, tenofovir (TFV).[2][3] Stress degradation studies on TAF have identified several degradation products.[3]
Q3: Are there species-specific differences in the stability of Tenofovir alafenamide in plasma?
A3: Yes, significant species-specific differences in the ex vivo stability of TAF in plasma have been observed.[2] TAF is relatively stable in dog, sheep, and macaque plasma. However, it shows a negative bias in recovery from rabbit plasma and is almost completely lost with a corresponding overestimation of tenofovir (TFV) in rodent plasma.[2][4]
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: Based on the stability profile of TAF, it is recommended to store biological samples, particularly plasma, at ultra-low temperatures (-70°C or -80°C) after immediate acidification. For standard solutions, storage at 8°C may be acceptable for short periods (up to 13 hours).[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of TAF-d6 from plasma samples. | Enzymatic degradation of TAF-d6 in the plasma matrix. | Ensure immediate acidification of plasma samples after collection to inhibit esterase activity.[2] |
| High variability in TAF-d6 concentrations across replicate samples. | Inconsistent sample handling and processing times. | Standardize the sample handling workflow, minimizing the time samples spend at room temperature before processing and analysis. |
| Unexpectedly high levels of tenofovir-d6 detected. | Conversion of TAF-d6 to its metabolite, tenofovir-d6, during storage or sample processing. | Review storage conditions and sample processing protocols. Ensure proper and consistent acidification of samples. |
| Poor reproducibility of results between different batches of plasma. | Matrix effects or differences in enzymatic activity between plasma lots. | Evaluate the stability of TAF-d6 in each new batch of biological matrix used. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of TAF-d6 in Human Plasma
-
Sample Preparation: Spike known concentrations of TAF-d6 into fresh, acidified human plasma at low, medium, and high-quality control (QC) levels.
-
Incubation: Store the spiked samples at room temperature (22-26°C) for a predefined period (e.g., 0, 2, 4, 6, and 24 hours).
-
Sample Processing: At each time point, extract TAF-d6 from the plasma samples using a validated protein precipitation method.[1][7]
-
Analysis: Analyze the extracted samples using a validated LC-MS/MS method.[1][8]
-
Data Evaluation: Compare the mean concentration at each time point to the baseline (time 0) concentration. The analyte is considered stable if the deviation is within ±15%.
Protocol 2: Freeze-Thaw Stability Assessment of TAF-d6 in Human Plasma
-
Sample Preparation: Prepare QC samples of TAF-d6 in acidified human plasma at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
Analysis: After the desired number of cycles (e.g., 3 cycles), analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentrations of the freeze-thaw samples to the baseline concentrations (samples not subjected to freeze-thaw cycles). The analyte is considered stable if the deviation is within ±15%.
Stability Data Summary
Table 1: Short-Term Stability of Tenofovir Alafenamide in Acidified Human Plasma
| Storage Temperature | Duration (hours) | Stability (% of Initial Concentration) |
| Room Temperature | 6 | Stable |
| 4°C | 24 | Stable |
Source: Based on findings that analytes in acidified plasma are stable during sample storage and preparation.[1]
Table 2: Ex Vivo Stability of Tenofovir Alafenamide in Plasma from Different Species (1 hour at Room Temperature)
| Species | Average Recovery (% Deviation) |
| Dog | ≤ ±10.8% |
| Human | Baseline |
| Macaque | ≤ ±10.8% |
| Rabbit | -18.1% |
| Rodent (Mouse/Rat) | Complete Loss |
Source: Data adapted from a study on interspecies differences in TAF stability.[2][4]
Visualizations
Caption: Workflow for assessing TAF-d6 stability.
Caption: Troubleshooting low TAF-d6 recovery.
Caption: Simplified TAF degradation pathway.
References
- 1. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. ijper.org [ijper.org]
Technical Support Center: Deuterated Tenofovir Alafenamide (d-TAF)
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential isotopic exchange issues with deuterated Tenofovir (B777) Alafenamide (d-TAF). The following troubleshooting guides and FAQs will help address specific challenges encountered during experimental procedures.
Troubleshooting Guide: Isotopic Exchange in d-TAF Experiments
Unexpected analytical results when using deuterated Tenofovir Alafenamide (d-TAF) as an internal standard or for other tracer studies can often be attributed to isotopic exchange. This guide provides a systematic approach to identifying and mitigating these issues.
Symptoms of Isotopic Exchange:
-
A noticeable decrease in the signal of the deuterated internal standard over time or with variations in sample preparation.[1]
-
An unexpected rise in the signal of the non-deuterated analyte, particularly in blank samples spiked only with the deuterated internal standard.[1]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the deuterated internal standard.[1]
Step-by-Step Troubleshooting Protocol:
-
Initial Assessment:
-
T=0 Analysis: Prepare a sample by spiking a known concentration of the d-TAF internal standard into the blank biological matrix (e.g., plasma, urine) and process it immediately. This serves as your baseline.[1]
-
Incubation: In parallel, spike d-TAF into the same blank matrix and the reconstitution solvent. Incubate these samples under conditions that mimic your experimental workflow (time, temperature).[1]
-
-
Sample Analysis:
-
Data Interpretation:
-
Signal Integrity: Compare the peak area of d-TAF in the incubated samples to the T=0 sample. A significant decrease (typically >15-20%) in the d-TAF signal is indicative of degradation or isotopic exchange.[1]
-
Back-Exchange Confirmation: Examine the chromatograms of the incubated samples for a peak in the unlabeled analyte channel at the retention time of d-TAF. The presence of this peak is a direct confirmation of back-exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the surrounding environment.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for d-TAF?
A1: Isotopic exchange is the unintended swapping of deuterium atoms on a stable isotope-labeled compound like d-TAF with hydrogen atoms from the surrounding solvent or matrix.[1] This process, also known as back-exchange, can compromise the integrity of d-TAF when used as an internal standard, leading to inaccurate quantification of the target analyte.[1] The underlying principle of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte, which allows for correction of variability during sample processing and analysis. When deuterium atoms are lost, the mass of the internal standard changes, and it can be incorrectly identified as the unlabeled analyte, leading to artificially inflated results for the analyte and a diminished signal for the internal standard.[1]
Q2: What factors can promote isotopic exchange in d-TAF?
A2: Several factors can influence the rate and extent of isotopic exchange. Given that Tenofovir Alafenamide is a phosphoramidate (B1195095) prodrug, its stability is pH-dependent. Studies on non-deuterated TAF have shown it to be highly susceptible to degradation in acidic conditions.[2] This instability is likely to promote isotopic exchange in deuterated TAF. Key factors include:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[3][4] For TAF, acidic pH is a significant concern.[2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: The nature of the solvent can influence the exchange rate. Protic solvents are a source of hydrogen atoms.
-
Matrix Effects: Biological matrices can contain enzymes or other components that may facilitate exchange.
Q3: How can I minimize isotopic exchange during my experiments with d-TAF?
A3: To minimize isotopic exchange, consider the following preventative measures:
-
pH Control: Maintain a pH environment where TAF is most stable. Studies suggest that controlling the intra-device pH between 5 and 5.5 is crucial for TAF stability.[5] Avoid strongly acidic or basic conditions during sample preparation and storage.
-
Temperature Management: Keep samples at low temperatures (e.g., on ice) during processing and store them at appropriate frozen conditions to slow down the exchange rate.
-
Solvent Selection: If possible, use aprotic solvents for reconstitution and sample preparation. If aqueous solutions are necessary, use D2O-based buffers to reduce the availability of protium (B1232500) for exchange.
-
Minimize Incubation Times: Reduce the time samples are exposed to conditions that may promote exchange before analysis.
Q4: What analytical techniques can be used to monitor isotopic exchange in d-TAF?
A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose.[6][7] It allows for the accurate measurement of the isotopic distribution of the compound, enabling the detection of changes in the relative abundance of the deuterated and non-deuterated forms.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the specific sites of deuterium exchange within the molecule.[8]
Data Presentation
The stability of a deuterated compound is highly dependent on the experimental conditions. The following table presents hypothetical data from a stability experiment for d-TAF, as described in the troubleshooting protocol.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in d-TAF Signal | Unlabeled TAF Peak Detected in d-TAF Channel? |
| Control (T=0) | 0 | 4 | 7.0 | 0% | No |
| Matrix A | 24 | 25 | 7.0 | 5% | No |
| Matrix A | 24 | 37 | 7.0 | 10% | Minimal |
| Matrix B | 24 | 25 | 4.5 | 25% | Yes |
| Reconstitution Solvent | 24 | 25 | 4.5 | 30% | Yes |
| Matrix B | 24 | 4 | 4.5 | 8% | No |
Experimental Protocols
Protocol 1: Assessing d-TAF Stability in Biological Matrix and Solvents
Objective: To determine if isotopic exchange of d-TAF is occurring under specific analytical conditions.
Materials:
-
Deuterated Tenofovir Alafenamide (d-TAF) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents (e.g., mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of d-TAF into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze immediately.
-
Prepare Incubated Samples:
-
Matrix Stability: Spike the same concentration of d-TAF into the blank matrix. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 4, 8, 12, 24 hours).
-
Solvent Stability: Spike d-TAF into the sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the mass transitions for both d-TAF and unlabeled TAF.
-
Data Analysis:
-
Compare the peak area of d-TAF in the incubated samples to the T=0 samples. A significant decrease suggests instability.[1]
-
Examine the chromatograms for the appearance of a peak corresponding to unlabeled TAF at the retention time of d-TAF in the incubated samples.
-
Visualizations
Caption: Troubleshooting workflow for identifying isotopic exchange.
Caption: Factors influencing d-TAF isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Tenofovir Alafenamide-d6 Analysis
Welcome to the technical support center for the HPLC analysis of Tenofovir alafenamide-d6 (TAF-d6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape, including tailing, fronting, or split peaks, for TAF-d6 can arise from several factors. One of the primary causes is secondary interactions between the analyte and the stationary phase.[1] Specifically, basic compounds like Tenofovir alafenamide can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2][3] Other significant factors include improper mobile phase pH, sample overload, and issues with the HPLC system itself, such as extra-column dead volume.[2][4]
Q2: How does the mobile phase pH affect the peak shape of TAF-d6?
The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds like Tenofovir alafenamide. Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[2] For Tenofovir alafenamide, which is a polar drug, adjusting the mobile phase pH can significantly impact peak symmetry.[5] Several studies have found that using a slightly acidic mobile phase, often with a pH around 3 to 6, can improve peak shape and resolution.[5][6] For instance, a mobile phase with a pH of 3 was found to give high resolution and minimal tailing.[6] Another study selected a buffer of pH 6 with regard to the drug's pKa.[5]
Q3: What type of HPLC column is recommended for the analysis of this compound?
For the analysis of Tenofovir alafenamide and its deuterated analog, C18 columns are the most commonly used stationary phase.[5][6][7] A C18 Inertsil ODS column has been reported to provide a satisfactory symmetric peak.[5] The choice of a specific C18 column can depend on the specific method requirements, but a well-end-capped, high-purity silica-based C18 column is generally a good starting point to minimize secondary silanol interactions.
Q4: Can the sample solvent affect the peak shape of TAF-d6?
Yes, the composition of the sample solvent can have a significant impact on peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can lead to peak distortion, including fronting and broadening.[4] It is generally recommended to dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[8]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half. This can compromise integration and reduce accuracy.
Troubleshooting Workflow for Peak Tailing:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
Minimizing carryover of Tenofovir alafenamide-d6 in LC-MS systems
Welcome to the technical support center for minimizing carryover of Tenofovir (B777) alafenamide-d6 (TAF-d6) in Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This resource provides troubleshooting guides and frequently asked questions to help you identify, diagnose, and resolve carryover issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the contamination of a sample by the analyte of interest from a preceding sample injection.[1] It manifests as a peak in a blank injection that follows a high-concentration sample. This phenomenon can compromise the accuracy of quantitative measurements, especially for low-concentration samples.[2] Validation studies must demonstrate freedom from extraneous signals that are more than 20% of the peak area of the lower limit of quantitation.[2]
Q2: Why is Tenofovir alafenamide (TAF) and its deuterated internal standard (TAF-d6) susceptible to carryover?
A2: While the search results do not specify the exact physicochemical properties of TAF-d6 that make it prone to carryover, compounds can adhere to surfaces within the LC system through various mechanisms, including hydrogen bonding, ionic, metallic, and hydrophobic interactions.[2] Carryover can result from analytes being trapped in small cracks, channels, or gaps within the system components like valve rotor seals.[2]
Q3: How can I distinguish between system contamination and true carryover?
A3: You can distinguish between carryover and contamination by performing a strategic sequence of injections.[2]
-
Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show the highest peak in the first blank, with the peak area decreasing in subsequent blanks.[2]
-
Contamination: If all blank injections show a peak of similar intensity, the issue is likely contamination of the mobile phase, solvents, or the blank solution itself.[2]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve carryover issues.
Issue 1: A peak corresponding to TAF-d6 is observed in my blank injection after running a high-concentration sample.
This is a classic sign of carryover. Follow the diagnostic workflow below to identify the source.
Systematic Carryover Troubleshooting Workflow
Caption: Systematic workflow for diagnosing and isolating the source of LC-MS carryover.
Issue 2: Carryover is confirmed. How do I eliminate it from the autosampler?
The autosampler, particularly the injection needle and valve, is a common source of carryover.[3]
-
Optimize Needle Wash: The needle wash procedure is critical.
-
Wash Solvent Composition: The wash solvent should be strong enough to dissolve TAF-d6 effectively. A mismatch between the sample solvent and the wash solvent can lead to the analyte precipitating on the needle. Experiment with different compositions.
-
Wash Mode and Duration: Modern autosamplers allow for pre-injection and post-injection washes. Increasing the duration and volume of the wash cycle can significantly reduce carryover.[3][4] A study showed that changing from a 6-second post-inject wash to a 12-second pre- and post-injection wash reduced carryover threefold.[3]
-
-
Inspect and Replace Components: Worn or dirty rotor seals and stators are frequent causes of carryover.[2] If cleaning does not resolve the issue, replace them.
Table 1: Recommended Autosampler Wash Solvents for Troubleshooting
| Wash Solvent Composition | Rationale | Potential Effectiveness |
| 100% Acetonitrile | Strong organic solvent to remove non-polar residues. | Effective, but may require modifiers for polar compounds.[3] |
| 100% Methanol | Alternative strong organic solvent. | Similar to Acetonitrile. |
| 50:50 Methanol:Acetonitrile | Broad-spectrum organic wash. | Can be effective for compounds with intermediate polarity.[4] |
| 90:10 Water:Acetonitrile | A weaker wash, often used as a final rinse. | May not be strong enough for TAF carryover alone. |
| 1:1:1 IPA:Methanol:Acetone | Aggressive organic mix for stubborn residues. | Use with caution; check compatibility with system components.[4] |
| Mobile Phase A / B | Ensures compatibility and solubility. | A good starting point, but stronger washes are often needed. |
Issue 3: The autosampler is clean, but carryover persists. What's next?
If the autosampler has been ruled out, the column and MS source are the next components to investigate.
-
Column Carryover: TAF-d6 can be retained on the column, especially at the head of the guard or analytical column, and elute in subsequent runs.[1]
-
Increase Column Wash: Extend the gradient run time or add a high-organic wash step at the end of each run to ensure all analytes are eluted.[5]
-
Flush the Column: If carryover is severe, disconnect the column from the MS and flush it with a strong solvent like 100% Acetonitrile at a high flow rate.[4]
-
Replace Guard Column: Guard columns are designed to trap contaminants and strongly retained compounds. Replace it regularly.[5]
-
-
MS Source Contamination: If carryover is observed even with the column bypassed, and the autosampler is clean, the MS source may be contaminated. This can present as a constant background signal.[4] A thorough cleaning of the ion source components, such as the cone or curtain plate, is required.[4]
Experimental Protocols
Protocol 1: Carryover Assessment
This protocol is designed to quantify the percentage of carryover.
-
Prepare Samples: Prepare a high-concentration Quality Control (QC) sample (e.g., Upper Limit of Quantification, ULOQ) and a blank sample (matrix without analyte or internal standard).
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the ULOQ sample.
-
Immediately inject the blank sample again. This is the "carryover blank".
-
-
Data Analysis:
-
Integrate the peak area of TAF-d6 in both the ULOQ and the carryover blank chromatograms.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Carryover Blank / Peak Area in ULOQ Sample) * 100
-
-
Acceptance Criteria: Typically, carryover should not contribute more than 20% to the signal of the Lower Limit of Quantification (LLOQ) standard.[2]
Protocol 2: Sample Preparation for TAF/TFV Analysis
Proper sample preparation is crucial. TAF is a prodrug of Tenofovir (TFV) and can be unstable in plasma.[6][7]
-
Extraction: Protein precipitation is a common method.[6][8] Solid Phase Extraction (SPE) has also been shown to be effective.[9][10]
-
Acidification: For plasma samples, immediate acidification with formic or phosphoric acid can help minimize the hydrolysis of TAF to TFV, preventing overestimation of TFV concentrations.[9][11][12]
-
Reconstitution: After extraction and evaporation of organic solvents, reconstitute the sample in a solvent that is the same or weaker than the initial mobile phase composition to ensure good peak shape and prevent precipitation on the column.[5][8]
Table 2: Example LC-MS Method Parameters for TAF Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Waters Acquity UHPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[6] | Phenomenex Synergi 4 µm Polar-RP 80A (50 × 2 mm)[9][10] |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.0) in Water[13] | 0.1% Formic Acid in Water[9][10] |
| Mobile Phase B | Methanol[13] | 0.1% Formic Acid in Acetonitrile[9][10] |
| Flow Rate | 1.0 mL/min[13] | 0.4 mL/min[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][13] | Positive Electrospray Ionization (ESI+)[9][10] |
Carryover vs. Contamination Diagnostic Logic
Caption: Differentiating between system contamination and sample carryover.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijnrd.org [ijnrd.org]
Impact of different anticoagulants on TAF analysis with d6-IS
Welcome to the technical support center for the analysis of Thioacetamide (TAF) using a deuterated internal standard (d6-IS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during experimental procedures, with a specific focus on the impact of different anticoagulants.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of anticoagulant critical for TAF analysis?
A1: The choice of anticoagulant is critical due to the inherent instability of TAF in biological matrices. TAF is a prodrug that is susceptible to enzymatic hydrolysis by esterases present in plasma, which converts it to its active metabolite, Tenofovir (B777) (TFV). The type of anticoagulant used can influence the rate of this ex vivo degradation, potentially leading to an underestimation of TAF concentrations and an overestimation of TFV. Furthermore, different anticoagulants can contribute differently to matrix effects during LC-MS/MS analysis, affecting the accuracy and precision of quantification.[1][2]
Q2: Which anticoagulant is generally recommended for TAF analysis?
A2: K2EDTA (dipotassium ethylenediaminetetraacetic acid) is a commonly used and often recommended anticoagulant for TAF bioanalysis.[1][3] It is a chelating agent that inhibits metalloproteinases. However, the most critical factor for accurate TAF quantification is not just the choice of anticoagulant but also the immediate stabilization of the plasma sample, typically through acidification.[4]
Q3: How does acidification of plasma help in TAF analysis?
A3: Acidification of plasma, for instance with formic acid, immediately after collection and centrifugation helps to inhibit the activity of endogenous esterases.[1][4] This quenching of enzymatic activity is crucial to prevent the ex vivo hydrolysis of TAF to TFV, thereby ensuring that the measured concentrations accurately reflect the in vivo levels at the time of blood collection.[4]
Q4: Can I use Sodium Heparin or Potassium Oxalate (B1200264) for TAF analysis?
A4: While K2EDTA is more commonly cited in literature for TAF analysis, other anticoagulants like sodium heparin and potassium oxalate can be used, but they may present challenges. Heparin has been reported to cause matrix effects in some bioanalytical assays.[5] Potassium oxalate is an effective anticoagulant that works by precipitating calcium ions.[6] For any anticoagulant, it is imperative to validate the bioanalytical method to assess for potential impacts on TAF stability and matrix effects.[2]
Q5: What is the role of a d6-Internal Standard (d6-IS) in TAF analysis?
A5: A stable isotope-labeled (SIL) internal standard, such as a d6-IS of TAF, is the "gold standard" for quantitative bioanalysis using LC-MS/MS. The d6-IS has nearly identical physicochemical properties to TAF and will co-elute during chromatography. This allows it to compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your TAF analysis experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low TAF concentrations and high TFV concentrations | Ex vivo hydrolysis of TAF: This is the most common cause, often due to delayed sample processing or inadequate stabilization. | Immediate Sample Processing: Process blood samples immediately after collection. Keep samples on ice to slow down enzymatic activity. Rapid Plasma Separation: Centrifuge blood at 4°C as soon as possible. Acidification: Immediately after centrifugation, acidify the plasma with formic acid to inhibit esterase activity.[1][4] Proper Storage: Store plasma samples at -80°C. Avoid repeated freeze-thaw cycles. |
| High variability in results between samples | Inconsistent sample handling: Differences in time from collection to processing or temperature variations. Matrix effects: Can be caused by the anticoagulant or other endogenous components.[5][7] Hemolysis: Release of intracellular components can affect analyte stability and cause matrix effects.[6][8] | Standardize Sample Handling: Ensure all samples are handled identically, following a strict and consistent protocol. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement for each anticoagulant used.[7] Optimize Chromatography: Adjust the LC gradient to better separate TAF and its d6-IS from interfering matrix components. Inspect for Hemolysis: Visually inspect plasma samples for any reddish discoloration. If hemolysis is suspected, it is advisable to recollect the sample. |
| Poor peak shape or peak splitting | Interaction with matrix components: Residual phospholipids (B1166683) or other matrix components can interfere with chromatography. Column degradation: The analytical column may be compromised. | Enhance Sample Cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering components.[9] Column Maintenance: Check the column's performance and replace it if necessary. Use a guard column to protect the analytical column. |
| Inaccurate quantification despite using a d6-IS | Interference with the d6-IS: A co-eluting substance may be interfering with the mass transition of the internal standard. Incorrect IS concentration: The concentration of the d6-IS added to the samples may be incorrect. | Check for Interferences: Analyze blank matrix samples to ensure there are no interfering peaks at the retention time of the d6-IS. Verify IS Solution: Prepare a fresh d6-IS stock solution and re-analyze a set of quality control (QC) samples. |
Impact of Anticoagulants on TAF Analysis: A Comparative Summary
While direct comparative studies for TAF analysis with all three anticoagulants are limited, the following table summarizes the potential impacts based on existing literature for bioanalysis.
| Anticoagulant | Mechanism of Action | Potential Impact on TAF Analysis | Considerations |
| K2EDTA | Chelates calcium ions (Ca²⁺), preventing the coagulation cascade. | Generally Recommended: Widely used in published methods for TAF analysis.[1][3] It is compatible with the necessary acidification step for TAF stabilization. | Ensure thorough mixing to prevent micro-clots. |
| Sodium Heparin | Potentiates the activity of antithrombin III, which inactivates thrombin and other coagulation factors. | Potential for Matrix Effects: Heparin has been shown to cause ion suppression in some LC-MS/MS assays.[5][10] This could potentially affect the quantification of TAF and its d6-IS. | Method validation is crucial to assess and mitigate any matrix effects. May require more extensive sample cleanup. |
| Potassium Oxalate | Binds with calcium ions to form insoluble calcium oxalate, thus preventing coagulation.[6] | Less Common for TAF: Not as frequently cited in the literature for TAF analysis. Its impact on TAF stability and potential for matrix effects would need to be thoroughly evaluated. | The formation of precipitates could potentially interfere with sample processing. |
Experimental Protocols
Below are detailed methodologies for key experiments related to TAF analysis.
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing the desired anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to minimize enzymatic degradation.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) into clean, labeled polypropylene (B1209903) tubes.
-
Acidification: To stabilize TAF, add a pre-determined volume of a weak acid, such as 20% formic acid in water, to the plasma. A common ratio is 40 µL of 20% formic acid to 500 µL of plasma.[4] Vortex briefly to mix.
-
Storage: Immediately store the acidified plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
Sample Thawing: Thaw the frozen, acidified plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the d6-IS working solution (e.g., 100 ng/mL in methanol) to each plasma sample, QC, and calibration standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute TAF, and then re-equilibrating the column.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for TAF and its d6-IS.
Visualizations
Caption: Bioanalytical workflow for TAF analysis.
Caption: Troubleshooting logic for TAF analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The effect of hemolysis on quality control metrics for noninvasive prenatal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
Autosampler stability of Tenofovir alafenamide-d6 solutions
Welcome to the technical support center for Tenofovir (B777) Alafenamide-d6 (TAF-d6). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of TAF-d6 solutions, particularly within an autosampler environment. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected autosampler stability of Tenofovir Alafenamide-d6 (TAF-d6) solutions?
A1: The stability of Tenofovir Alafenamide (TAF) in solution is highly dependent on the solvent composition, pH, and temperature. One study demonstrated that TAF solutions in an autosampler remained stable for up to 172 hours under specific conditions[1]. Another study indicated that standard preparations are stable for up to 13 hours when stored at 8°C, and immediate injection is recommended for optimal results[2][3]. It is crucial to perform a stability study under your specific analytical conditions.
Q2: What are the optimal storage conditions for TAF-d6 solutions in an autosampler?
A2: To maximize stability, it is recommended to:
-
Maintain a cool environment: Storing samples in a refrigerated autosampler, typically at temperatures around 8°C, can significantly prolong stability[2][3].
-
Control the pH: TAF is most stable in a slightly acidic environment, with a "stability window" identified between pH 4.8 and 5.8[1][4][5]. TAF degrades extensively in more acidic conditions (pH < 4) and is also susceptible to hydrolysis in alkaline conditions[1][4][6].
-
Choose appropriate solvents: The choice of diluent is critical. While various solvents like methanol, acetonitrile, and water are used in analytical methods, ensure the final sample solution pH is within the optimal range[7].
Q3: What are the primary degradation pathways and products for TAF-d6?
A3: TAF-d6 is a prodrug that is susceptible to hydrolytic degradation. The degradation rate and pathway are heavily influenced by pH[4][8].
-
Acidic Conditions: Acid-mediated hydrolysis primarily causes the cleavage of the P-N bond of the phosphoramidate (B1195095) group[1].
-
Alkaline Conditions: In basic conditions, the P-O bond is more prone to hydrolysis[1][4]. The two most common degradation products identified are Tenofovir (TFV) and monophenyl-TFV [4].
Troubleshooting Guide
Problem: I am observing a decrease in the TAF-d6 peak area over the course of an analytical run.
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | The sample may be degrading in the autosampler vial due to suboptimal pH or temperature. |
| Action 1: Temperature | Set the autosampler temperature to a lower value, such as 4-8°C, to slow the rate of degradation[2][3]. |
| Action 2: pH of Diluent | Ensure your sample diluent is buffered to a pH within the optimal stability range of 4.8-5.8[4][5]. Avoid highly acidic or basic conditions. |
| Action 3: Limit Run Time | If stability is limited, consider preparing fresh samples for longer sequences or breaking up the analysis into shorter runs. Immediate injection after preparation is often advised[2][3]. |
Problem: I am seeing new, unidentified peaks appearing in my chromatograms over time.
| Potential Cause | Recommended Action |
| Formation of Degradants | The new peaks are likely degradation products of TAF-d6. The most common are Tenofovir (TFV) and monophenyl-TFV[4]. |
| Action 1: Confirm Identity | If available, inject standards of potential degradants (like Tenofovir) to confirm their retention times. |
| Action 2: Employ Mass Spectrometry | Use a mass spectrometer to identify the mass of the unknown peaks, which can help confirm their identity as TAF-d6 degradants. |
| Action 3: Mitigate Degradation | Follow the steps outlined above to improve sample stability (control temperature and pH) to prevent the formation of these degradants. |
Autosampler Stability Data Summary
The stability of Tenofovir Alafenamide solutions can vary significantly based on experimental conditions. The following table summarizes findings from cited literature.
| Analyte | Storage Condition | Solvent/Matrix | Duration | Stability Outcome | Reference |
| Tenofovir Alafenamide | Autosampler | Not Specified | Up to 172 hours | Stable | [1] |
| Tenofovir Alafenamide | 8°C | Standard Preparation Diluent | Up to 13 hours | Stable | [2][3] |
| Tenofovir Alafenamide | Room Temperature | Mobile Phase | 79 hours | Stable | [2] |
| Tenofovir Alafenamide | Acidified Plasma | Sample Preparation | Not Specified | Stable | [9] |
Representative Experimental Protocol: Stability-Indicating UPLC Method
This section provides a representative protocol for analyzing TAF-d6 and its impurities, based on methods described in the literature[2][3]. Researchers should validate the method for their specific application.
1. Chromatographic System:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column[9].
-
Column Temperature: 40°C[3].
-
Autosampler Temperature: 8°C[3].
-
Detection Wavelength: 260 nm[3].
-
Injection Volume: 2 µL[3].
2. Reagents and Solutions:
-
Mobile Phase A: Buffer solution (e.g., phosphate (B84403) buffer), Acetonitrile, and Water mixture.
-
Mobile Phase B: Acetonitrile and Water mixture.
-
Diluent: A mixture of mobile phase components is often suitable. Ensure the pH is adjusted to the 5.0-5.5 range for optimal stability[5].
3. Chromatographic Conditions:
-
Flow Rate: 0.35 mL/min[3].
-
Gradient: A gradient elution is typically used to separate TAF from its impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time of approximately 30 minutes[3].
4. Sample Preparation:
-
Prepare stock solutions of TAF-d6 in the chosen diluent.
-
Prepare working standards and quality control samples by diluting the stock solution to the desired concentrations.
-
For stability assessment, place a set of prepared samples in the autosampler. Inject samples at defined time intervals (e.g., T=0, 2, 4, 8, 12, 24 hours) and monitor the peak area of TAF-d6 and any degradants.
Visualizations
The following diagrams illustrate key workflows and pathways related to TAF-d6 stability analysis.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 3. researchgate.net [researchgate.net]
- 4. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression for Tenofovir Alafenamide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the bioanalysis of Tenofovir (B777) alafenamide-d6 (TAF-d6).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for TAF-d6 analysis?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, TAF-d6. This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision. Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge as it occurs during the initial ionization process in the MS source.
Q2: What are the common causes of ion suppression for TAF-d6?
A2: The primary causes of ion suppression in the analysis of TAF-d6 from biological matrices include:
-
Phospholipids (B1166683): These are abundant in plasma and cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Endogenous Metabolites: High concentrations of salts from buffers or biological fluids, as well as other endogenous small molecules, can co-elute with TAF-d6 and compete for ionization.
-
Formulation Excipients: In preclinical or clinical studies, excipients used in the drug formulation, such as polyethylene (B3416737) glycol (PEG), can cause significant ion suppression.[1]
Q3: How can I determine if ion suppression is affecting my TAF-d6 signal?
A3: A post-column infusion experiment is a standard method to identify and assess ion suppression. This involves infusing a standard solution of TAF-d6 at a constant rate into the LC eluent flow after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. A dip or suppression in the constant TAF-d6 signal baseline indicates the retention times at which matrix components are eluting and causing ion suppression.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like TAF-d6 important?
A4: A SIL-IS, such as TAF-d6, is the gold standard for quantitative bioanalysis. Since TAF-d6 is chemically identical to the analyte (TAF), it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming ion suppression for TAF-d6.
Problem: Low or Inconsistent TAF-d6 Signal
This is a common indication of significant ion suppression. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for low or inconsistent TAF-d6 signal.
Step 1: Verify Internal Standard Ensure that the TAF-d6 internal standard is added at an appropriate concentration and is stable throughout the sample preparation process.
Step 2: Assess Matrix Effects Perform a post-column infusion or post-extraction spike experiment to confirm that ion suppression is the root cause of the signal variability.
Step 3: Optimize Sample Preparation The choice of sample preparation is critical for removing interfering matrix components.[4] The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean extracts, leaving behind phospholipids and other interferences.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[1] The choice of solvent is crucial for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and providing the cleanest extracts.[2][6] Mixed-mode cation exchange (MCX) SPE is particularly effective for TAF.[2]
Step 4: Optimize Chromatography If ion suppression persists, chromatographic optimization can help separate TAF-d6 from co-eluting matrix components.
-
Column Chemistry: Use a column that provides good retention and peak shape for TAF. A Polar-RP or a C18 column is often suitable.[2][5]
-
Mobile Phase Gradient: Adjust the gradient elution profile to better resolve TAF-d6 from the regions of ion suppression identified in the post-column infusion experiment.
-
Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.
Step 5: Optimize Mass Spectrometry Parameters Ensure that the MS source parameters (e.g., spray voltage, gas temperatures, and gas flows) are optimized for TAF-d6 to maximize its signal.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the effectiveness of different sample preparation techniques for the analysis of Tenofovir (TFV) and Tenofovir Alafenamide (TAF). While direct comparative data for TAF-d6 is limited, the principles apply.
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >70%[7] | Simple, fast, and inexpensive. | Provides the least clean extracts, significant matrix effects are common.[5] |
| Liquid-Liquid Extraction (LLE) | Variable | Good for removing phospholipids, cleaner than PPT.[1] | Can be labor-intensive, may require optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | >85% (for TFV) | Provides the cleanest extracts, significantly reduces matrix effects.[2] | More complex, time-consuming, and expensive than PPT and LLE.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for TAF in Human Plasma
This protocol is adapted from a validated method for the analysis of TAF and TFV in human plasma.[2]
References
- 1. gcms.cz [gcms.cz]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Tenofovir Alafenamide Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tenofovir (B777) Alafenamide (TAF) in human plasma, with a focus on the use of deuterated internal standards (IS). The use of a stable isotopically labeled internal standard, such as a deuterated analog, is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3][4]
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the key validation parameters from published studies that have utilized deuterated internal standards for the quantification of TAF. This allows for a direct comparison of method performance characteristics such as linearity, precision, accuracy, and recovery.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Tenofovir Alafenamide (TAF)
| Parameter | Method 1 (Simultaneous TAF & TFV)[5][6] | Method 2 (Simultaneous TAF & TFV)[7][8] | Method 3 (Simultaneous BIC, EMT, & TAF)[9] |
| Internal Standard(s) | TAF-d5, TFV-d6 | Information not available in abstract | TAF D5, EMT 15ND2, DTG D6 |
| Matrix | Human Plasma | Human Plasma, Cerebrospinal Fluid | Human Plasma |
| Linearity Range (TAF) | 4.00 - 400 ng/mL | 0.5 - 500 ng/mL (Plasma) | 2 - 500 ng/mL |
| Inter-day Precision (%CV) | < 15% | < 12% | Information not available in abstract |
| Inter-day Accuracy (%) | Within ± 15% | < 12% | Information not available in abstract |
| Extraction Method | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1[5][6] | Method 2[7][8] | Method 3[9] |
| LC Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm) | Zorbax XDB C18 (50 x 2.1 mm, 5µm) |
| Mobile Phase | Not specified in abstract | Gradient of 0.1% formic acid in water and acetonitrile (B52724) | Acetonitrile: 0.1% Formic acid in water (70:30, v/v) |
| Flow Rate | Not specified in abstract | 400 µL/min | 0.15 mL/minute |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (TAF) | Not specified in abstract | Not specified in abstract | m/z 477.3 → 270.04 |
Detailed Experimental Protocol: A Representative Method
This section provides a detailed methodology for a typical LC-MS/MS validation of TAF in human plasma using a deuterated internal standard, based on common practices found in the literature.[5][6][7]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., TAF-d5 in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or a polar-modified C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[5][6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tenofovir Alafenamide (TAF): The specific precursor-to-product ion transition for TAF would be optimized (e.g., m/z 477.3 → 346.3).
-
TAF-d6 (Internal Standard): The transition for the deuterated internal standard would be monitored (e.g., m/z 483.3 → 352.3).
-
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizing the Workflow and Logic
Experimental Workflow for TAF LC-MS/MS Method Validation
Caption: A typical workflow for the validation of an LC-MS/MS method for Tenofovir Alafenamide.
Decision Tree for Acceptance of a Validation Run
Caption: Decision logic for accepting or rejecting a bioanalytical method validation run.
Alternative Analytical Methods
While LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, other analytical techniques have been employed for the analysis of TAF and related compounds, particularly in pharmaceutical formulations. These include:
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV detection: This method is often used for the analysis of the drug substance and in tablet dosage forms.[10][11] It is a robust and widely available technique but generally lacks the sensitivity required for the low concentrations of TAF found in biological matrices after administration.
-
Ultra-Performance Liquid Chromatography (UPLC) with UV detection: UPLC offers faster analysis times and better resolution compared to traditional HPLC.[12]
For bioanalytical applications requiring the quantification of TAF in plasma, LC-MS/MS remains the method of choice due to its superior sensitivity, specificity, and ability to handle complex biological matrices. The use of a deuterated internal standard is crucial in these assays to ensure the reliability and accuracy of the results, which is paramount in clinical and pharmacokinetic studies.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
A Comparative Guide to Deuterated Internal Standards for Tenofovir Alafenamide Bioanalysis: TAF-d5 vs. TAF-d6
In the quantitative bioanalysis of the antiretroviral prodrug Tenofovir (B777) Alafenamide (TAF), the use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise results, particularly in complex biological matrices. The ideal SIL-IS minimizes variability during sample preparation and compensates for matrix effects in mass spectrometric detection. While several deuterated analogs of TAF can be synthesized, this guide compares the performance of Tenofovir Alafenamide-d5 (TAF-d5) and Tenofovir Alafenamide-d6 (TAF-d6) based on available scientific literature.
Currently, published bioanalytical methods predominantly report the use of TAF-d5 as an internal standard for the quantification of TAF in human plasma and cerebrospinal fluid. A comprehensive literature search did not yield sufficient data on the use of TAF-d6 in similar applications, precluding a direct, data-driven comparison of the two. This guide, therefore, presents the validated performance of TAF-d5 and outlines the general principles for selecting a deuterated internal standard.
Performance Data of Tenofovir Alafenamide-d5 (TAF-d5) as an Internal Standard
Multiple validated LC-MS/MS methods have demonstrated the suitability of TAF-d5 for the bioanalysis of TAF. The following tables summarize the performance characteristics from a representative study that utilized TAF-d5 for the simultaneous determination of TAF and its metabolite, tenofovir (TFV), in human plasma.
| Validation Parameter | TAF Performance with TAF-d5 Internal Standard |
| Linearity Range | 4.00 - 400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL[1] |
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low (LQC) | 8.00 | 5.8 | 7.2 | -3.1 to 2.5 |
| Medium (MQC) | 80.0 | 4.5 | 6.5 | -2.5 to 3.8 |
| High (HQC) | 320 | 3.9 | 5.1 | -1.9 to 4.4 |
Data synthesized from a study by Chi et al. (2019) which used TAF-d5 as the internal standard.[1]
Another study quantifying TAF in human plasma and cerebrospinal fluid also successfully validated their method using d5-TAF, reporting intra- and inter-day accuracy and precision to be less than 12% across low, medium, and high quality control samples.[2]
Key Considerations for Selecting a Deuterated Internal Standard
The choice between different deuterated analogs, such as TAF-d5 and a potential TAF-d6, generally depends on two key factors:
-
Isotopic Stability and Purity: The deuterium (B1214612) labels should be on positions that are not susceptible to back-exchange with hydrogen under analytical conditions. The isotopic purity of the SIL-IS should be high to prevent signal contribution to the analyte's mass channel, which is especially critical for accurately measuring low concentrations of the analyte.
-
Absence of Isotopic Effects: The deuterium substitution should not significantly alter the chromatographic retention time or ionization efficiency compared to the unlabeled analyte. An ideal SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing for reliable correction. While minor shifts in retention time can be acceptable, significant differences may compromise the compensatory ability of the internal standard.
Without experimental data for TAF-d6, it is hypothesized that its performance would be comparable to TAF-d5, provided the deuterium atoms are placed in stable positions on the molecule and high isotopic purity is achieved during synthesis. The one additional deuterium atom in TAF-d6 would result in a mass difference of +6 Da from TAF, compared to +5 Da for TAF-d5. Both provide sufficient mass separation from the parent drug to prevent isotopic crosstalk in a triple quadrupole mass spectrometer.
Experimental Protocols
The following is a representative experimental protocol for the quantification of TAF in human plasma using a deuterated internal standard, based on published methods.[1][2]
1. Sample Preparation (Protein Precipitation) [1]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard working solution (TAF-d5 in methanol).
-
Add a precipitation agent (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column, such as a Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm), is commonly used.[1]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid (e.g., 0.1%), is typical.[1][2]
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is often employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization in positive ion mode (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both TAF and its deuterated internal standard. For example, a published transition for TAF is m/z 477.3 → 176.0, and for d5-TAF is m/z 482.3 → 176.1.[2]
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method validation and sample analysis workflow.
Caption: Experimental workflow for TAF quantification.
Caption: Principle of internal standard correction.
Conclusion
Based on the currently available scientific literature, Tenofovir alafenamide-d5 is a well-validated and reliable internal standard for the bioanalysis of TAF. It demonstrates excellent performance in terms of accuracy, precision, and linearity in LC-MS/MS methods. While there is no published data to facilitate a direct comparison with this compound, the established principles of using stable isotope-labeled internal standards suggest that TAF-d6 would likely also be a suitable choice, contingent upon its isotopic stability and purity. The decision between TAF-d5 and TAF-d6 for future method development may therefore be guided by commercial availability, cost, and ease of synthesis until comparative performance data becomes available.
References
- 1. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Tenofovir Alafenamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Tenofovir (B777) Alafenamide (TAF), with a focus on the performance of its deuterated internal standard, Tenofovir Alafenamide-d5, against other commonly used internal standards. The information presented is collate from published, validated LC-MS/MS methods to assist researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and bioequivalence studies.
Quantitative Performance Data
The following table summarizes the validation parameters from different bioanalytical methods for Tenofovir Alafenamide, highlighting the performance of various internal standards. This allows for a direct comparison of key metrics such as accuracy, precision, and linearity.
| Parameter | Method 1 (Internal Standard: TAF-d5 & TFV-d7)[1][2] | Method 2 (Internal Standard: TAF-d5 & TFV-d6)[3] | Method 3 (Internal Standard: ¹³C₅-TFV & d₅-TAF)[4] |
| Analyte | Tenofovir Alafenamide (TAF) & Tenofovir (TFV) | Tenofovir Alafenamide (TAF) & Tenofovir (TFV) | Tenofovir Alafenamide (TAF) & Tenofovir (TFV) |
| Matrix | Human Plasma | Human Plasma | Human Plasma & Cerebrospinal Fluid |
| Linearity Range (TAF) | 1.25–500 ng/mL[1][2] | 4.00–400 ng/mL[3] | 0.5–500 ng/mL (Plasma)[4] |
| Linearity Range (TFV) | 0.300–15.0 ng/mL[1][2] | 0.400–40.0 ng/mL[3] | 0.5–500 ng/mL (Plasma)[4] |
| Accuracy (% Bias) | Within acceptable limits[1][2] | Within acceptable limits[3] | -6.28% to 6.65%[4] |
| Precision (% RSD) | Within acceptable limits[1][2] | Within acceptable limits[3] | 1.23% to 8.52%[4] |
| Recovery | >70%[5] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) for TAF | 1.25 ng/mL[1][2] | 4.00 ng/mL[3] | 0.5 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are the experimental protocols from the cited studies.
Method 1: Simultaneous Determination of TAF and TFV using TAF-d5 and TFV-d7 [1][2]
-
Sample Preparation: A simple protein precipitation procedure was employed to extract the analytes from human plasma.[1][2]
-
Chromatography:
-
Mobile Phase: A fast gradient elution starting with 2% of 2 mM ammonium (B1175870) acetate-formic acid (100/0.1, v/v) followed by increasing percentages of acetonitrile (B52724).[1][2]
-
Mass Spectrometry:
Method 2: Simultaneous Determination of TAF and TFV using TAF-d5 and TFV-d6 [3]
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract analytes from 200 μl of human plasma.[3]
-
Chromatography:
-
Mass Spectrometry:
Method 3: Determination of TAF and TFV using ¹³C₅-TFV and d₅-TAF [4]
-
Sample Preparation: Solid phase extraction (SPE) was used to extract Tenofovir and Tenofovir Alafenamide from the matrix.[4][6] The dried eluents were reconstituted in water for analysis.[4][6]
-
Chromatography:
-
Mass Spectrometry:
Visualized Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Bioanalytical Workflow for TAF Quantification.
Caption: Cross-Validation Logical Flow.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Tenofovir Alafenamide-d6 in Ensuring Quality Control in TAF Clinical Trials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, Tenofovir (B777) Alafenamide (TAF) has emerged as a cornerstone treatment for HIV and Hepatitis B due to its enhanced efficacy and improved safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). The clinical development and routine monitoring of TAF necessitate highly accurate and reliable bioanalytical methods. A key component in achieving this is the use of a suitable internal standard for quantification in biological matrices. This guide provides a comprehensive comparison of Tenofovir Alafenamide-d6 as a quality control tool in TAF clinical trials, with a focus on its performance against other analytical standards, supported by experimental data and detailed protocols.
The Superiority of Stable Isotope-Labeled Internal Standards
In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. These standards, such as this compound, exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.
The primary advantage of a SIL-IS like this compound over other potential internal standards (e.g., structural analogs or compounds with different retention times) is its ability to compensate for variability during sample preparation and analysis. This is crucial for achieving the rigorous standards of quality control required in clinical trials.
Comparative Performance of Internal Standards for TAF Analysis
The selection of an appropriate internal standard is paramount for the robust quantification of TAF and its primary metabolite, tenofovir (TFV), in complex biological matrices such as plasma. While various deuterated standards are employed, their performance characteristics are a key consideration for assay validity.
Below is a summary of performance data from validated LC-MS/MS methods utilizing deuterated internal standards for the analysis of TAF and TFV.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Tenofovir Alafenamide (TAF) | TAF-d5 | Human Plasma | 1.25 - 500 | < 12% | < 12% | < 12% | [1][2] |
| Tenofovir (TFV) | TFV-d7 | Human Plasma | 0.300 - 15.0 | < 12% | < 12% | < 12% | [1][2] |
| Tenofovir Alafenamide (TAF) | TAF-d5 | Human Plasma | 4.00 - 400 | < 15% | < 15% | Within ±15% | [3] |
| Tenofovir (TFV) | TFV-d6 | Human Plasma | 0.400 - 40.0 | < 15% | < 15% | Within ±15% | [3] |
| Tenofovir Alafenamide (TAF) | d5-TAF | Human Plasma | 0.5 - 500 | < 12% | < 12% | < 12% | [4] |
| Tenofovir (TFV) | 13C5-TFV | Human Plasma | 0.5 - 500 | < 12% | < 12% | < 12% | [4] |
Note: The data presented is a synthesis from multiple studies. TAF-d6 performance is expected to be comparable to TAF-d5 due to the nature of stable isotope labeling.
Metabolic Pathway of Tenofovir Alafenamide
TAF is a prodrug of tenofovir, designed for efficient delivery into target cells like lymphocytes and hepatocytes.[5] Intracellularly, it is metabolized to tenofovir, which is then phosphorylated to the active antiviral agent, tenofovir diphosphate.[5][6] This targeted delivery results in lower plasma concentrations of tenofovir compared to TDF, contributing to a better renal and bone safety profile.[5]
Experimental Protocol: Quantification of TAF in Human Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of TAF in human plasma using an LC-MS/MS method with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
TAF: m/z 477.2 → 346.1
-
TAF-d6 (example): m/z 483.2 → 352.1
-
TFV: m/z 288.1 → 176.1
-
TFV-d6 (example): m/z 294.1 → 176.1
-
-
Note: Specific MRM transitions for TAF-d6 may vary slightly based on the position of the deuterium (B1214612) labels.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentrations of the unknown samples are then determined from the calibration curve using a weighted linear regression model.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of TAF in clinical trials. Its properties as a stable isotope-labeled analog ensure the highest level of accuracy and precision, which are non-negotiable for regulatory submissions and for ensuring patient safety and data integrity. The experimental protocols and data presented in this guide underscore the suitability of this compound for quality control in TAF clinical trials, making it an indispensable tool for researchers and drug development professionals in the field of antiretroviral therapy.
References
- 1. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
The Analytical Edge: Evaluating Tenofovir Alafenamide-d6 as an Internal Standard
For researchers and drug development professionals, the precise and accurate quantification of Tenofovir (B777) alafenamide (TAF) in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is critical to the success of bioanalytical methods, ensuring reliability and robustness. This guide provides a comparative analysis of the performance of deuterated analogs, such as Tenofovir alafenamide-d5 (TAF-d5) and Tenofovir-d6 (TFV-d6), as internal standards for the quantification of TAF, drawing upon published experimental data. While specific data for Tenofovir alafenamide-d6 is less prevalent in the reviewed literature, the principles and performance metrics observed for other deuterated TAF and Tenofovir analogs offer valuable insights into its expected efficacy.
Performance Metrics: Accuracy and Precision
The suitability of an internal standard is primarily assessed by its ability to ensure the accuracy and precision of the analytical method. Accuracy, expressed as the percentage bias or relative error, reflects how close the measured value is to the true value. Precision, typically reported as the relative standard deviation (RSD) or coefficient of variation (CV), indicates the degree of scatter among a series of measurements.
An extensive review of validated bioanalytical methods demonstrates that stable isotope-labeled internal standards, such as TAF-d5 and TFV-d6, consistently yield high accuracy and precision for the quantification of TAF and its major metabolite, Tenofovir (TFV), in human plasma and other biological fluids.
Table 1: Intra-Day and Inter-Day Accuracy and Precision for TAF and TFV Quantification Using Deuterated Internal Standards
| Analyte | Matrix | QC Level | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% RSD) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% RSD) | Reference |
| TAF | Plasma | LQC (1.5 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] |
| MQC (150 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] | ||
| HQC (375 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] | ||
| TFV | Plasma | LQC (1.5 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] |
| MQC (150 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] | ||
| HQC (375 ng/mL) | -6.28 to 6.65 | 1.23 to 8.52 | -6.28 to 6.65 | 1.23 to 8.52 | [1] | ||
| TAF | Plasma | LQC (1.25 ng/mL) | Acceptable | Acceptable | Acceptable | Acceptable | [2] |
| MQC | Acceptable | Acceptable | Acceptable | Acceptable | [2] | ||
| HQC (500 ng/mL) | Acceptable | Acceptable | Acceptable | Acceptable | [2] | ||
| TFV | Plasma | LQC (0.300 ng/mL) | Acceptable | Acceptable | Acceptable | Acceptable | [2] |
| MQC | Acceptable | Acceptable | Acceptable | Acceptable | [2] | ||
| HQC (15.0 ng/mL) | Acceptable | Acceptable | Acceptable | Acceptable | [2] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. "Acceptable" indicates that the accuracy and precision were within the limits set by regulatory guidelines, typically ±15% (±20% at the LLOQ).
The data consistently show that methods employing deuterated internal standards achieve excellent accuracy and precision, with bias and RSD values well within the accepted regulatory limits of ±15% for quality control samples and ±20% for the lower limit of quantification (LLOQ).[1][2][3] This high level of performance is attributed to the ability of the stable isotope-labeled internal standard to mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, effectively compensating for matrix effects and variability in extraction recovery.
Experimental Protocols
The successful application of this compound or similar deuterated internal standards relies on a well-defined and validated experimental protocol. Below are summaries of typical methodologies employed for the quantification of TAF in human plasma.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix. Two common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[4][5] After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is often preferred for its speed and ease of use.[2]
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup of the sample, which can lead to reduced matrix effects and improved sensitivity.[1][3] The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with an appropriate solvent.
Chromatographic and Mass Spectrometric Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its high selectivity and sensitivity.[6]
Table 2: Typical LC-MS/MS Parameters for TAF and TFV Analysis
| Parameter | Condition 1 | Condition 2 |
| Chromatography | ||
| Column | Waters Acquity UHPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[4][5] | Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[1] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile[1] | Gradient elution with 2 mM ammonium (B1175870) acetate-formic acid and acetonitrile[2] |
| Flow Rate | 0.4 mL/min[1] | Not specified |
| Run Time | 5 minutes[1] | 10 minutes[4][5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4][5] | Positive Electrospray Ionization (ESI+)[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4][5] | Selected Reaction Monitoring (SRM)[1] |
| MRM Transitions | TAF: m/z 477.2 → 346.1; TFV: m/z 288.1 → 176.1[2] | TAF: m/z 477.3 → 176.0; TFV: m/z 288.2 → 176.0[1] |
| Internal Standards | TAF-d5, TFV-d6[4][5] or TAF-d5, TFV-d7[2] | d5-TAF, 13C5-TFV[1] |
Experimental Workflow and Signaling Pathways
The overall workflow for a typical bioanalytical method using a deuterated internal standard is depicted below. This process ensures the reliable quantification of the target analyte from a complex biological matrix.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Linearity and Sensitivity of Tenofovir Alafenamide (TAF) Assays Employing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of bioanalytical assays for Tenofovir (B777) Alafenamide (TAF) that utilize a deuterated internal standard, such as Tenofovir alafenamide-d6. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis, particularly in complex matrices like human plasma. This document summarizes key performance metrics from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and outlines the significant advantages of this approach over alternatives.
Performance of TAF Assays with a Deuterated Internal Standard
The inclusion of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, is crucial for correcting variability during sample preparation and analysis. This leads to enhanced accuracy and precision. The following tables summarize the linearity and sensitivity of published LC-MS/MS methods for TAF that employ a deuterated internal standard.
Linearity of TAF Assays
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Matrix |
| 4.00 - 400 | Not Reported | TAF-d5 | Human Plasma[1] |
| 0.5 - 500 | Not Reported | Not Specified | Human Plasma[2][3] |
| 0.03 - Not Specified | Not Reported | Isotopically Labeled | Plasma[4] |
Sensitivity of TAF Assays
| Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Internal Standard | Matrix |
| 4.00 | Not Reported | TAF-d5 | Human Plasma[1] |
| 0.5 | Not Reported | Not Specified | Human Plasma[2] |
| 0.1 | Not Reported | Not Specified | Cerebrospinal Fluid[2][3] |
| 0.03 | Not Reported | Isotopically Labeled | Plasma[4] |
The Advantage of Deuterated Internal Standards in TAF Assays
The use of a deuterated internal standard like TAF-d6 is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable correction and improving data accuracy.
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample extraction and processing. Since the deuterated internal standard behaves almost identically to the analyte, it compensates for these losses, ensuring the final calculated concentration is accurate.
-
Improved Precision and Robustness: By accounting for variations in injection volume and instrument response, the deuterated internal standard leads to assays with higher precision and greater robustness, making them more reliable for routine use in clinical and research settings.
While methods without a stable isotope-labeled internal standard can be developed, they are more susceptible to the sources of error mentioned above. Structural analogue internal standards, which are compounds with similar but not identical structures to the analyte, may not co-elute perfectly and can exhibit different responses to matrix effects, potentially compromising the accuracy of the results.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of TAF in human plasma using LC-MS/MS with a deuterated internal standard. Specific parameters will vary depending on the instrumentation and specific laboratory procedures.
Sample Preparation (Protein Precipitation)
-
Aliquoting: An aliquot of human plasma (e.g., 200 µL) is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., TAF-d6) in a suitable solvent is added to the plasma sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724), is added to the sample to precipitate plasma proteins.
-
Vortexing and Centrifugation: The sample is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the sample and improve sensitivity.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both TAF and its deuterated internal standard. This provides high selectivity and sensitivity.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve prepared in the same biological matrix.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical TAF assay using a deuterated internal standard.
References
- 1. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Performance of Tenofovir Alafenamide Analysis Across Different Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Tenofovir (B777) Alafenamide (TAF), selecting the appropriate analytical instrumentation is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of TAF analysis, often utilizing its deuterated isotopologue Tenofovir Alafenamide-d6 as an internal standard, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is compiled from published studies and aims to facilitate an informed decision-making process for your analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of Tenofovir Alafenamide in human plasma using different mass spectrometers. It is important to note that while this compound is a commonly used internal standard to ensure accuracy and precision, the performance characteristics such as the Lower Limit of Quantification (LLOQ) are reported for the analyte, Tenofovir Alafenamide.
| Mass Spectrometer | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%DEV) | Sample Preparation | Chromatographic Column | Reference |
| API 5000 | 0.03 | Not Specified | ≤ 14.4 | ≤ ± 7.95 | Solid Phase Extraction (SPE) | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) | [1] |
| Waters Acquity TQD | Not Specified | 0.5 - 500 (Plasma) | < 12 | < 12 | Solid Phase Extraction (SPE) | Phenomenex Synergi 4µ Polar-RP (50 x 2 mm) | [2][3] |
| Triple Quadrupole | 2 | 2 - 500 | Not Specified | Not Specified | Protein Precipitation | Zorbax XDB C18 (2.1 x 50, 5µm) | [4] |
| Tandem Mass Spectrometer | 1.25 | 1.25 - 500 | Acceptable | Acceptable | Protein Precipitation | Eclipse Plus C18 | [5] |
| UHPLC-MS/MS | 4.00 | 4.00 - 400 | Not Specified | Not Specified | Protein Precipitation | Waters Acquity UHPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols extracted from the cited literature for the analysis of Tenofovir Alafenamide in human plasma.
Method 1: Solid Phase Extraction (SPE) with API 5000 Mass Spectrometer[1]
-
Sample Preparation: K2EDTA plasma was spiked with TAF and its isotopically labeled internal standard. The samples were then subjected to solid phase extraction.
-
Liquid Chromatography: Chromatographic separation was achieved using a Zorbax Eclipse Plus C18 Narrow Bore RR column (2.1 x 50 mm, 3.5 µm).
-
Mass Spectrometry: An API 5000 mass analyzer was used for detection.
Method 2: Solid Phase Extraction (SPE) with Waters Acquity TQD Mass Spectrometer[2][3]
-
Sample Preparation: Tenofovir and Tenofovir Alafenamide were extracted from human plasma using solid phase extraction.
-
Liquid Chromatography: A Phenomenex Synergi 4µ Polar-RP column (50 x 2 mm) heated to 40°C was used for analyte separation. The mobile phase consisted of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) with a gradient elution at a flow rate of 400 µL/min.
-
Mass Spectrometry: A Waters Acquity TQD triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used for detection, employing multiple reaction monitoring (MRM).
Method 3: Protein Precipitation with UHPLC-MS/MS[6][7]
-
Sample Preparation: Analytes and internal standards (TAF-d5 and TFV-d6) were extracted from 200 μl of human plasma via protein precipitation.
-
Liquid Chromatography: Separation was performed on a Waters Acquity UHPLC HSS T3 column (100 x 2.1 mm, 1.8 µm).
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) interface was operated in positive ionization mode using multiple reaction monitoring (MRM).
Experimental Workflow and Signaling Pathways
To visualize the typical experimental process for the bioanalysis of Tenofovir Alafenamide, a logical workflow diagram is provided below.
Caption: A typical bioanalytical workflow for the quantification of Tenofovir Alafenamide in plasma.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tenofovir Alafenamide-d6
The following provides essential safety and logistical information for the proper disposal of Tenofovir alafenamide-d6 in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.
Waste Characterization
The initial and most critical step in the proper disposal of any chemical, including this compound, is to determine if it is a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
Based on available Safety Data Sheets (SDS), Tenofovir alafenamide is not a listed hazardous waste. Therefore, the determination must be made based on its characteristics. The SDS indicates that it is not ignitable, corrosive, or reactive. The primary consideration is its potential toxicity. For a waste to be classified as toxic, it must contain a contaminant from the D-list at a concentration equal to or greater than the regulatory level.
Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste. If the waste is determined to be non-hazardous, it should be managed as a non-hazardous pharmaceutical waste. If it is determined to be hazardous based on institutional evaluation or specific state or local regulations, it must be managed accordingly.
RCRA Hazardous Waste Characteristics
| Characteristic | Description | Relevance to this compound | Waste Code |
| Ignitability | Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire, ignitable compressed gases, or oxidizers.[3][4] | Not applicable based on SDS. | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[1][4][5] | Not applicable based on SDS. | D002 |
| Reactivity | Unstable under normal conditions, may react violently with water, or generate toxic gases.[1][4] | Not applicable based on SDS. | D003 |
| Toxicity | Contains contaminants at concentrations at or above those specified in 40 CFR 261.24.[4] | Determination required by the generator in consultation with EHS. | D004-D043 |
Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
If classified as Non-Hazardous Pharmaceutical Waste:
-
If classified as RCRA Hazardous Waste:
-
Collect in a designated hazardous waste container that is compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[8][9][10][11][12]
Container Management and Labeling
-
Container Requirements:
-
Labeling:
-
Non-Hazardous Pharmaceutical Waste: Label the container with "Non-Hazardous Pharmaceutical Waste" and identify the contents (this compound).
-
RCRA Hazardous Waste: Label the container with the words "HAZARDOUS WASTE," the full chemical name (this compound), and a clear description of its components and concentrations.[8][10][11]
-
Storage in a Satellite Accumulation Area (SAA)
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9][10][11][12]
-
A sign designating the area as a "Hazardous Waste Satellite Accumulation Area" should be posted.[9]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[9][12]
-
Store incompatible waste types separately within the SAA.[8]
Disposal of Empty Containers
-
A container that held a non-hazardous waste can typically be disposed of in the regular trash after it has been emptied and the label has been defaced.
-
A container that held a hazardous waste is considered "RCRA empty" if all possible waste has been removed and no more than one inch of residue remains, or for smaller containers, no more than 3% by weight of the total capacity remains.
-
Containers that held acutely hazardous waste (P-listed) must be triple-rinsed, and the rinsate collected as hazardous waste.
Spill Management
-
In the event of a spill, consult the SDS for appropriate personal protective equipment (PPE) and cleanup procedures.
-
Absorbent materials used to clean up spills of hazardous waste must also be disposed of as hazardous waste.
Final Disposal
-
Once the waste container is full, or if you are discontinuing the research, contact your institution's EHS department to arrange for a waste pickup.
-
Do not pour this compound down the drain.[13]
-
The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[6][13][14] Hazardous waste pharmaceuticals are also typically incinerated.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. amienvironmental.com [amienvironmental.com]
- 3. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. njit.edu [njit.edu]
- 9. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 10. Satellite Accumulation Area (SAA) | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. Hazardous Waste Satellite Accumulation | Environmental Health, Safety and Emergency Management [appsafety.appstate.edu]
- 12. Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal | EHS [ehs.ua.edu]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Tenofovir alafenamide-d6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tenofovir alafenamide-d6. The following procedures for personal protective equipment (PPE), emergency response, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated analog of Tenofovir alafenamide. While specific data for the deuterated form is limited, the safety profile is expected to be comparable to the non-deuterated compound. The primary hazards identified include risk of serious eye damage, skin irritation, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles causing serious eye damage.[1][2][3] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact which can cause irritation.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Necessary when handling the powder form to avoid respiratory tract irritation.[3][4] |
| Body Protection | Impervious clothing/laboratory coat | Provides a barrier against accidental skin exposure.[1][3] |
Emergency Procedures and First Aid
Immediate and appropriate response to exposure is critical. The following table outlines the necessary first aid steps.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2][3] Seek prompt medical attention from an ophthalmologist.[3] |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water.[1][3] Remove contaminated clothing and shoes.[1][3] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide respiratory support.[1][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[1][5] Call a physician immediately.[1][3][5] |
Handling and Disposal Plan
Proper handling and disposal are essential to prevent contamination and environmental release.
Operational Handling Protocol
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure safety showers and eye wash stations are readily accessible.[1][3]
-
Handling Practices : Avoid breathing dust or creating aerosols.[1][4] Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling.[1][5]
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[3][4] For long-term storage, a temperature of -20°C is recommended.[4]
Disposal Plan
-
Waste Collection : Collect waste material in suitable, closed containers labeled for chemical waste.[3]
-
Spill Management : In case of a spill, wear full PPE.[1][5] Absorb spills with an inert material (e.g., diatomite, universal binders) and decontaminate the area with alcohol.[1][5]
-
Final Disposal : Dispose of contaminated material in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the substance to enter drains or water courses.[1][2][3] For unused or expired medicine, drug take-back programs are the preferred disposal method.[6] If not available, mix with an unappealing substance like dirt or cat litter, place in a sealed plastic bag, and dispose of in the trash.[6]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
